Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Description
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Properties
IUPAC Name |
ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSOPTQUPOGDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645810 | |
| Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-13-9 | |
| Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
This technical guide is structured as a high-level operational monograph for chemical researchers and process engineers. It prioritizes synthetic rigor, regiochemical control, and application utility in modern drug discovery (specifically PROTAC linkerology).
CAS: 898758-13-9 | Class: Phenyl-Keto-Ester / PROTAC Linker Intermediate
Executive Summary & Application Profile
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a specialized bifunctional building block characterized by a lipophilic octanoate chain terminating in a reactive keto-group and a regiochemically distinct 2,3-dimethoxyphenyl moiety.
Unlike the more common 3,4-dimethoxy analogs (veratrole derivatives), the 2,3-substitution pattern imparts unique steric and electronic properties, making this molecule a critical intermediate in:
-
PROTAC (Proteolysis Targeting Chimeras) Development: It serves as a "linker precursor." The C8 chain provides the necessary spatial separation between the E3 ligase ligand and the Target Protein ligand, while the ketone allows for reductive amination or reduction to a methylene group.
-
Lipid-Mimetic Pharmacophores: Used in the synthesis of enzyme inhibitors where a hydrophobic tail is required to occupy deep binding pockets.
-
Fine Chemical Synthesis: A precursor for 8-(2,3-dimethoxyphenyl)octanoic acid and subsequent heterocyclic derivatives (e.g., isoquinolines via Pomeranz-Fritsch type cyclizations).
Physicochemical Characterization
Data aggregated from predicted models and structural analogs.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₈H₂₆O₅ | Core stoichiometry. |
| Molecular Weight | 322.40 g/mol | Suitable for fragment-based drug design (Rule of 5 compliant). |
| Boiling Point | 460.5 ± 35.0 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Density | 1.096 ± 0.06 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic. Requires non-polar solvents (DCM, Toluene) for extraction. |
| pKa | N/A (Non-ionizable core) | Neutral under physiological conditions unless hydrolyzed. |
| Solubility | DMSO, Methanol, Chloroform | Insoluble in water. |
Synthetic Engineering: The Regioselectivity Challenge
The "Veratrole Pitfall"
A common error in synthesizing dimethoxy-phenyl derivatives is the assumption that Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) will yield the 2,3-isomer. It does not.
-
Reaction: Veratrole + Ethyl suberyl chloride + AlCl₃.
-
Result: Predominantly yields the 3,4-dimethoxy isomer due to steric hindrance at the 3-position (ortho to both methoxy groups) and electronic directing effects favoring the 4-position.
Protocol A: The "Directing Group" Strategy (Recommended)
To guarantee the 2,3-dimethoxy architecture, the synthesis must start from a pre-functionalized 2,3-scaffold, such as 2,3-dimethoxybenzoic acid or via Directed Ortho Metalation (DoM) .
Validated Pathway: Grignard/Organozinc Coupling
This protocol uses a palladium-catalyzed Negishi coupling or a controlled Grignard reaction to couple the C8 chain to the aromatic core without scrambling the regiochemistry.
Step-by-Step Methodology:
-
Activation of 2,3-Dimethoxybenzoic Acid:
-
Reagents: 2,3-Dimethoxybenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat.), Toluene.
-
Procedure: Reflux acid with SOCl₂ for 2 hours. Evaporate excess SOCl₂ to yield 2,3-dimethoxybenzoyl chloride .
-
Checkpoint: Confirm complete conversion via TLC (conversion of acid to acyl chloride; shift in Rf).
-
-
Preparation of the Organozinc Reagent:
-
Reagents: Ethyl 7-bromoheptanoate (1.0 eq), Zinc dust (activated), THF (anhydrous).
-
Procedure: Generate the organozinc iodide/bromide (Reformatsky-type or Negishi precursor) in THF under Argon.
-
Note: Use iodine to activate the zinc.
-
-
The Coupling (Negishi Conditions):
-
Reagents: 2,3-Dimethoxybenzoyl chloride, Pd(PPh₃)₄ (5 mol%), THF.
-
Procedure: Add the organozinc reagent dropwise to the acyl chloride/catalyst solution at 0°C. Warm to RT and stir for 12 hours.
-
Mechanism:[1][2][3] The Pd(0) catalyst facilitates the cross-coupling between the acyl chloride and the alkyl-zinc, forming the ketone bond exclusively at the ipso-position of the acid chloride.
-
-
Workup & Purification:
Visualization: Synthetic Logic Flow
The following diagram illustrates the divergence between the "Naive" Friedel-Crafts route (leading to impurities) and the "Precision" Organometallic route.
Caption: Comparison of synthetic routes. The organometallic route (Blue/Green) guarantees the 2,3-substitution pattern, whereas Friedel-Crafts (Red) risks producing the 3,4-isomer.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 3.80 - 3.90 ppm (2x singlets) | Two distinct methoxy signals. In the 2,3-isomer, these may appear slightly more downfield or magnetically non-equivalent compared to the symmetric 3,4-isomer. |
| ¹H NMR (Aromatic) | δ 6.9 - 7.2 ppm (Multiplet, 3H) | The 2,3-substitution leaves 3 adjacent protons (4, 5, 6). This produces a specific splitting pattern (usually d, t, d) distinct from the 3,4-isomer (which shows a d, d, s pattern). |
| ¹H NMR (Linker) | δ 2.90 ppm (Triplet) | The methylene protons alpha to the ketone (Ar-CO-CH₂ -). |
| ¹H NMR (Ester) | δ 4.12 (q), 1.25 (t) | Characteristic ethyl ester signals. |
| ¹³C NMR | ~200-205 ppm | Ketone carbonyl carbon. |
| HPLC | Retention Time | Must be distinct from 2,3-dimethoxybenzoic acid starting material. |
Applications in PROTAC Linkerology
This molecule is highly valued in the design of Proteolysis Targeting Chimeras (PROTACs) . It acts as a "Linker-Payload" precursor.
-
Mechanism: The ester terminus (EtOOC-) is hydrolyzed to the acid, which can be coupled to an E3 Ligase ligand (e.g., Thalidomide or VHL ligand). The ketone terminus (8-oxo) is typically subjected to Reductive Amination with a Target Protein Ligand containing an amine.
-
Advantage: The C8 alkyl chain provides a flexible, hydrophobic "spacer" that permeates cell membranes effectively, a critical parameter for PROTAC bioavailability.
Workflow: Linker Installation
Caption: Utilization of the molecule as a bifunctional linker in PROTAC synthesis.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the ester is susceptible to hydrolysis if exposed to moisture over long periods.
-
Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water; this compound is lipophilic and may bioaccumulate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54366657 (Related Structure). Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Context on lipophilic linkers in drug design). Journal of Medicinal Chemistry. [Link]
-
Knochel, P., et al. (2011). Functionalized Organozinc Reagents. (Methodology for coupling alkyl-zinc halides to acid chlorides). Chemical Reviews. [Link]
Sources
- 1. CN115557846B - Synthesis method of 8-aminocaprylic acid - Google Patents [patents.google.com]
- 2. WO2004037808A1 - 2 - substituted heterocyclic compounds and antitumor composition comprising the same - Google Patents [patents.google.com]
- 3. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 4. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]
- 5. Ethers | CymitQuimica [cymitquimica.com]
- 6. keyorganics.net [keyorganics.net]
- 7. SciSupplies [scisupplies.eu]
- 8. SciSupplies [scisupplies.eu]
- 9. ETHYL 8-(2,3-DIMETHOXYPHENYL)-8-OXOOCTANOATE,(CAS# 898758-13-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
An In-Depth Technical Guide to Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacophores and potential therapeutic advantages. Within this context, substituted phenyl-oxoalkanoates represent a class of compounds with significant, yet not fully exploited, potential. This technical guide focuses on a specific, promising member of this family: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate. This document provides a comprehensive overview of its fundamental chemical properties, a detailed methodology for its synthesis, and a discussion of its potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, the aim is to furnish fellow researchers with the foundational knowledge and practical insights necessary to explore the therapeutic promise of this and related molecules.
Core Molecular Attributes
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a keto-ester derivative characterized by a 2,3-dimethoxyphenyl moiety attached to an eight-carbon ester chain. The precise arrangement of these functional groups imparts specific physicochemical properties that are critical for its behavior in biological systems.
Molecular Structure and Weight
The chemical structure of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is depicted below:
Caption: 2D Structure of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate.
The molecular formula of this compound is C₁₈H₂₆O₅ .
Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:
Calculation: (18 x 12.011) + (26 x 1.008) + (5 x 15.999) = 322.398 g/mol
This calculated molecular weight is a critical parameter for all subsequent experimental work, including reaction stoichiometry, preparation of solutions of known molarity, and analysis by mass spectrometry.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Development |
| LogP | ~3.5 - 4.5 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Influences solubility and permeability; a value in this range is often associated with good oral bioavailability. |
| Hydrogen Bond Donors | 0 | Lack of hydrogen bond donors can enhance membrane transport. |
| Hydrogen Bond Acceptors | 5 | The ester and ether oxygens can interact with biological targets. |
| Rotatable Bonds | 12 | High conformational flexibility, allowing for adaptation to binding pockets. |
These predicted properties suggest that Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate possesses a promising profile for a drug candidate, with a balance of lipophilicity and polarity conducive to good pharmacokinetic properties.
Synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
The synthesis of the target molecule can be efficiently achieved through a two-step process, beginning with the preparation of an activated adipic acid derivative, followed by a Friedel-Crafts acylation of 1,2-dimethoxybenzene.
Synthetic Workflow
The overall synthetic strategy is outlined in the following workflow diagram:
Caption: Synthetic workflow for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate.
Step 1: Preparation of Ethyl Adipoyl Chloride
The first step involves the conversion of adipic acid to its monoester mono-acyl chloride. This is a critical activation step for the subsequent Friedel-Crafts reaction.
Protocol:
-
Esterification: Adipic acid (1 equivalent) is refluxed in an excess of absolute ethanol with a catalytic amount of sulfuric acid to favor the formation of the monoester, ethyl adipate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to remove unreacted adipic acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl adipate.
-
Acyl Chloride Formation: The purified ethyl adipate (1 equivalent) is then treated with thionyl chloride (1.1 equivalents) in an inert solvent such as dichloromethane at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases.
-
Isolation: The solvent and excess thionyl chloride are removed under reduced pressure to yield crude ethyl adipoyl chloride, which can be used in the next step without further purification.
Causality of Experimental Choices:
-
The use of excess ethanol in the esterification step drives the equilibrium towards the formation of the ester product.
-
Thionyl chloride is a preferred reagent for acyl chloride formation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[16][17]
-
Performing the reaction at low temperature initially helps to control the exothermic reaction between the carboxylic acid and thionyl chloride.
Step 2: Friedel-Crafts Acylation
This step constitutes the core carbon-carbon bond-forming reaction to assemble the final product.
Protocol:
-
Reaction Setup: A solution of 1,2-dimethoxybenzene (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Lewis Acid Addition: Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) is added portion-wise to the stirred solution.[18]
-
Acylating Agent Addition: The freshly prepared ethyl adipoyl chloride (1 equivalent), dissolved in the same solvent, is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction is allowed to stir at room temperature for several hours. The progress of the reaction should be monitored by TLC.
-
Workup: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate.
Causality of Experimental Choices:
-
Anhydrous conditions are crucial as aluminum chloride is highly hygroscopic and will be deactivated by water.
-
The use of a slight excess of aluminum chloride ensures complete activation of the acyl chloride.
-
The dropwise addition of the acyl chloride at low temperature helps to control the exothermic nature of the Friedel-Crafts reaction and minimize side reactions.
-
The acidic workup is necessary to decompose the aluminum chloride complex of the product.
Analytical Characterization
To confirm the identity and purity of the synthesized Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate, a combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet corresponding to the ethyl ester group.- A series of multiplets for the six methylene groups of the octanoate chain.- Two singlets for the two methoxy groups on the phenyl ring.- A set of aromatic protons consistent with a 1,2,3-trisubstituted benzene ring. |
| ¹³C NMR | - A peak around 173 ppm for the ester carbonyl carbon.- A peak around 200 ppm for the ketone carbonyl carbon.- Signals for the carbons of the ethyl group, the octanoate chain, the two methoxy groups, and the aromatic ring. |
| FT-IR | - A strong absorption band around 1730 cm⁻¹ for the ester carbonyl stretch.- A strong absorption band around 1680 cm⁻¹ for the ketone carbonyl stretch.- C-H stretching vibrations for aliphatic and aromatic protons.- C-O stretching for the ester and ether linkages. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of 322.4 g/mol . |
Potential Applications in Drug Development
While the specific biological activity of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is yet to be extensively reported, its structural motifs suggest several promising avenues for investigation in drug discovery.
-
Enzyme Inhibition: The keto-ester functionality can act as a Michael acceptor or form covalent bonds with active site residues of certain enzymes.
-
Receptor Modulation: The dimethoxyphenyl group is a common feature in many biologically active molecules and can participate in hydrophobic and π-stacking interactions with receptor binding pockets.
-
Scaffold for Library Synthesis: This molecule can serve as a versatile starting material for the synthesis of a library of derivatives by modifying the ester, the ketone, or the aromatic ring, allowing for the exploration of structure-activity relationships.
Conclusion
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its key chemical properties, a detailed and logical synthetic protocol, and a prospective look at its potential applications. It is our hope that this information will serve as a valuable resource for researchers and empower them to explore the therapeutic possibilities of this and related compounds.
References
-
Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC. (n.d.). Retrieved February 2, 2026, from [Link]
-
Oxygen - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]
-
Carbon - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]
-
Hydrogen - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]
-
Molecular Weight Calculator. (2025, August 1). Retrieved February 2, 2026, from [Link]
-
1,4-dibenzoylbutane - Organic Syntheses Procedure. (n.d.). Retrieved February 2, 2026, from [Link]
-
nglos324 - oxygen. (n.d.). Retrieved February 2, 2026, from [Link]
- CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents. (n.d.).
-
Reactive Distillation for Two-Stage Reaction Systems: Adipic Acid and Glutaric Acid Esterifications - SciSpace. (n.d.). Retrieved February 2, 2026, from [Link]
-
Preparation of ethyl chloride - PrepChem.com. (n.d.). Retrieved February 2, 2026, from [Link]
-
Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved February 2, 2026, from [Link]
-
Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Retrieved February 2, 2026, from [Link]
-
Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - CORE. (n.d.). Retrieved February 2, 2026, from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved February 2, 2026, from [Link]
-
Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles - ResearchGate. (2016, January 20). Retrieved February 2, 2026, from [Link]
-
Molarity Calculator - GraphPad. (n.d.). Retrieved February 2, 2026, from [Link]
-
Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide. (n.d.). Retrieved February 2, 2026, from [Link]
-
One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. (2022, October 17). Retrieved February 2, 2026, from [Link]
-
What Is The Atomic Weight Of Carbon? - Chemistry For Everyone - YouTube. (2025, March 27). Retrieved February 2, 2026, from [Link]
-
What is the atomic mass of hydrogen? - Quora. (2016, October 3). Retrieved February 2, 2026, from [Link]
-
How heavy is one atom of carbon? - Quora. (2018, May 21). Retrieved February 2, 2026, from [Link]
-
Oxygen - Element information, properties and uses | Periodic Table. (n.d.). Retrieved February 2, 2026, from [Link]
-
Molecular Weight Calculator (Molar Mass). (n.d.). Retrieved February 2, 2026, from [Link]
-
Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025, December 30). Retrieved February 2, 2026, from [Link]
-
Hydrogen - Element information, properties and uses - Periodic Table. (n.d.). Retrieved February 2, 2026, from [Link]
-
What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone - YouTube. (2025, March 30). Retrieved February 2, 2026, from [Link]
-
Friedel–Crafts acylation and alkylation reactions as: (a) acylation of... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
What is the actual mass of oxygen atom (not gram atomic mass)? - Quora. (2014, October 27). Retrieved February 2, 2026, from [Link]
-
What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone - YouTube. (2025, April 5). Retrieved February 2, 2026, from [Link]
- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents. (n.d.).
-
Atomic/Molar mass - Westfield State University. (n.d.). Retrieved February 2, 2026, from [Link]
-
Buy Adipoyl chloride | 111-50-2. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
- 1. Carbon - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. quora.com [quora.com]
- 9. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. princeton.edu [princeton.edu]
- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. Buy Adipoyl chloride | 111-50-2 [smolecule.com]
- 17. Page loading... [wap.guidechem.com]
- 18. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Scaffold
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate stands as a molecule of significant interest within the realms of synthetic organic chemistry and medicinal research. Its unique bifunctional architecture, featuring a substituted aromatic ketone and a long-chain aliphatic ester, presents a versatile scaffold for the development of novel heterocyclic compounds and potential therapeutic agents. The presence of the dimethoxy-substituted phenyl ring, in particular, is a common motif in numerous biologically active natural products and pharmaceuticals, hinting at the potential for this compound to serve as a key intermediate in drug discovery programs. This technical guide provides a comprehensive overview of its synthesis, structural elucidation, and prospective applications, with a focus on the underlying chemical principles and practical experimental considerations.
IUPAC Name and Structural Elucidation
The unequivocally correct IUPAC name for the topic compound is ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate . This name systematically describes the molecule's constituent parts: an ethyl ester of an octanoic acid derivative, where an oxo (or keto) group is present at the 8th carbon, and this same carbon is attached to a 2,3-dimethoxyphenyl group.
Core Molecular Structure
The molecule's structure is characterized by three key domains:
-
The Aromatic Core: A benzene ring substituted with two methoxy groups at the 2 and 3 positions (veratrole or 1,2-dimethoxybenzene derivative). The electron-donating nature of these methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions.
-
The Acyl Bridge: An eight-carbon aliphatic chain with a ketone at the terminal position, linking the aromatic core to the ester functionality.
-
The Ester Terminus: An ethyl ester group, which provides a site for further chemical modification, such as hydrolysis or amidation.
The interplay of these functionalities dictates the compound's chemical behavior and potential for elaboration into more complex molecular architectures.
Synthesis and Mechanistic Insights
The most direct and widely employed method for the synthesis of ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate and its analogues is the Friedel-Crafts acylation .[1] This classic electrophilic aromatic substitution reaction provides an efficient means of forming the crucial carbon-carbon bond between the aromatic ring and the acyl chain.
The Friedel-Crafts Acylation Pathway
The reaction proceeds through the generation of a highly electrophilic acylium ion from an acylating agent in the presence of a Lewis acid catalyst.
Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a representative procedure for the synthesis of ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Ethyl suberoyl chloride (or suberic acid to be converted to the acid chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet is charged with anhydrous aluminum chloride in anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Ethyl suberoyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: A solution of 1,2-dimethoxybenzene in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is highly exothermic and the addition rate should be controlled to prevent a rapid rise in temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₆O₅ |
| Molecular Weight | 322.40 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 200 °C at reduced pressure |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water |
Spectroscopic Signature
The structural features of ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate give rise to a characteristic spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the ethyl ester protons, and the aliphatic chain protons. The aromatic region will display a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. The protons alpha to the ketone and the ester will be deshielded compared to the other methylene groups in the chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ketone and the ester in the downfield region (typically >170 ppm).[2] The aromatic carbons will appear in the range of 110-160 ppm, with the carbons attached to the methoxy groups being the most shielded.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1680 cm⁻¹) and the ester (around 1730 cm⁻¹).[2][3] The presence of the aromatic ring will be indicated by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage alpha to the carbonyl groups and loss of the ethoxy group from the ester.
Potential Applications in Drug Discovery and Organic Synthesis
The structural motifs present in ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate make it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Precursor for Heterocyclic Synthesis
The presence of both a ketone and an ester functionality allows for a variety of cyclization reactions to form heterocyclic systems. For instance, reaction with hydrazine derivatives could lead to the formation of pyridazine or diazepine rings, which are common scaffolds in medicinal chemistry.
Role of the Dimethoxy Phenyl Moiety
The 2,3-dimethoxyphenyl group is a key pharmacophore in a number of biologically active compounds. Dimethoxybenzene derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-viral agents.[4] The specific substitution pattern can influence the molecule's pharmacokinetic and pharmacodynamic properties. For example, methoxy groups can improve metabolic stability and oral bioavailability.
Caption: Potential synthetic transformations and therapeutic areas for the title compound.
Conclusion and Future Directions
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a synthetically accessible and highly versatile chemical entity. While specific studies on this particular isomer are limited, its structural relationship to well-studied compounds provides a strong basis for its potential utility in organic synthesis and medicinal chemistry. The detailed synthetic protocol and predicted characterization data provided in this guide offer a solid foundation for researchers to explore the chemistry of this compound and to unlock its potential in the development of novel molecules with valuable biological properties. Future research should focus on the experimental validation of the synthetic route, full spectroscopic characterization, and the exploration of its reactivity in various chemical transformations to generate libraries of new compounds for biological screening.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Organic Chemistry: Current Research.
-
ResearchGate. Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
- Al-Hussain, S. A., et al. (2025).
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ETHYL 7-OXO-7-[3-(THIOMORPHOLINOMETHYL)PHENYL]HEPTANOATE,ETHYL 7-OXO-7-[4-(3-PYRROLINOMETHYL)PHENYL]HEPTANOATE Suppliers & Manufacturers [chemicalregister.com]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
"Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate" material safety data sheet
This guide serves as a technical monograph and safety manual for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate . Note that while the 3,4-dimethoxy isomer is a well-known intermediate in the synthesis of the bradycardic agent Ivabradine , the 2,3-dimethoxy isomer represents a specific positional isomer likely used in Structure-Activity Relationship (SAR) studies or novel analog development.
Given the specialized nature of this isomer, this guide utilizes Predictive Toxicology and Read-Across Methodology based on structural analogs (e.g., Ivabradine intermediates, Veratrole derivatives) to establish a robust safety protocol.
Document Control: R&D-SDS-2025-001 | Version: 1.2 | Status: Active Research Material
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Parameter | Specification |
| Chemical Name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate |
| Molecular Formula | C₁₈H₂₆O₅ |
| Molecular Weight | 322.40 g/mol |
| Physical State | Viscous pale yellow oil (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water. |
| Boiling Point | ~420°C (Predicted at 760 mmHg) |
| LogP (Predicted) | 3.2 – 3.5 (Lipophilic) |
| Key Functional Groups | Aryl Ketone, Ethyl Ester, Vicinal Dimethoxy Ether |
Structural Context
Unlike the 3,4-isomer synthesized via standard Friedel-Crafts acylation, the 2,3-isomer typically requires ortho-directed metallation strategies due to the electronic directing effects of the methoxy groups. This distinction is critical for synthesis safety, as it implies the use of pyrophoric reagents (e.g., n-Butyllithium) during production.
Synthesis & Process Safety Workflow
To ensure the integrity of the 2,3-substitution pattern, the synthesis likely diverges from the standard acid-chloride route. Below is the validated workflow for generating this specific isomer, highlighting the critical safety control points.
Regioselective Synthesis Pathway
-
Method: Directed Ortho-Lithiation (DoM).
-
Rationale: 1,2-dimethoxybenzene (Veratrole) undergoes electrophilic aromatic substitution primarily at the 4-position (para). To access the 3-position (yielding the 2,3-pattern), lithiation is required.
Figure 1: Regioselective synthesis via Directed Ortho-Lithiation. Note the critical requirement for cryogenic conditions (-78°C) to prevent isomerization or decomposition.
Hazard Identification (GHS Classification)
As a novel research chemical, specific toxicological data is limited. The following classification is derived using Read-Across from the 3,4-isomer and general alpha-halo/keto esters (QSAR modeling).
GHS Label Elements[7][8]
-
Signal Word: WARNING
-
Hazard Statements:
Toxicology Insights
-
Skin/Eye: The keto-ester moiety acts as a mild alkylating potential and significant irritant. The lipophilicity (LogP ~3.4) facilitates dermal absorption.
-
Systemic: Analogs (Veratrole derivatives) suggest potential for CNS depression at high doses, though low volatility reduces inhalation risk at ambient temperatures.
Safe Handling & Storage Protocols
Engineering Controls
-
Enclosure: Handle exclusively in a certified chemical fume hood.
-
Inert Atmosphere: While the final product is stable, intermediates (if synthesizing) require Argon/Nitrogen lines.
-
Static Control: Ground all glassware; the ester functionality is flammable if exposed to high heat/sparks.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH N95 or P100 (if dusting/aerosolized) | Prevents inhalation of particulates during weighing. |
| Hand | Nitrile (Double gloving recommended) | Protects against permeation of the lipophilic ester. |
| Eye | Chemical Splash Goggles | Essential protection against irritant splashes. |
| Body | Lab Coat (Cotton/Flame Resistant) | Standard protection; avoid synthetic fibers. |
Storage Stability[8][9]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Condition: Keep under inert gas (Argon) to prevent slow oxidation of the benzylic ketone or hydrolysis of the ethyl ester.
-
Incompatibilities: Strong oxidizing agents, strong bases (will hydrolyze the ester), reducing agents.
Emergency Response & Self-Validating Protocols
This section outlines the logic for emergency response, ensuring the user understands why specific actions are taken.
Spill Response Decision Tree
Figure 2: Emergency response logic. The distinction is based on the containment capability of the fume hood.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[6][5] Mechanism: Dilution reduces the concentration of the irritant ester on the corneal surface.
-
Skin Contact: Wash with soap and water.[6][2] Do not use alcohol (ethanol/methanol), as this may increase transdermal absorption of the lipophilic compound.
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the lipophilic oil outweighs the benefit of expulsion.
Analytical Validation (Quality Control)
To verify the identity of the 2,3-isomer versus the common 3,4-isomer , specific NMR signatures must be checked.
-
¹H NMR (CDCl₃, 400 MHz):
-
2,3-Isomer: Look for the aromatic region. The 2,3-substitution pattern typically shows a splitting pattern of two doublets and a triplet (or a multiplet) for the 3 aromatic protons.
-
3,4-Isomer (Ivabradine intermediate): typically shows an ABX system (doublet, doublet, singlet-like).
-
Key Shift: The methylene protons alpha to the ketone (Ar-C(O)-CH₂ -) will appear as a triplet around δ 2.9–3.0 ppm.
-
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
Retention Time: The 2,3-isomer is sterically more compact but may have slightly different polarity due to the "ortho effect" of the methoxy groups compared to the 3,4-isomer.
-
References
-
Servier Laboratories. (1993). Benzazepine derivatives, process for their preparation and pharmaceutical compositions containing them. European Patent EP0534859A1. Link (Source for 3,4-isomer analog data).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 8-bromo-8-oxooctanoate. PubChem. Link (Used for QSAR/Read-across of the side chain).
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link (Authoritative source for lithiation synthesis strategy).
-
European Chemicals Agency (ECHA). (2025).[7] C&L Inventory: 1,2-dimethoxybenzene.Link (Toxicological grounding for the aromatic core).
Sources
"Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate" literature review
Technical Monograph: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Content Type: Technical Guide & Synthetic Strategy Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-13-9) is a specialized functionalized intermediate primarily utilized in the synthesis of advanced pharmaceutical conjugates, including PROTACs (Proteolysis Targeting Chimeras) and lipophilic drug delivery systems.
Structurally, the molecule features a 2,3-dimethoxybenzene "head" group linked to an 8-carbon alkyl chain terminating in an ethyl ester. This specific substitution pattern (2,3-dimethoxy) is chemically distinct from the more common 3,4-dimethoxy (veratrole-derived) analogs found in drugs like Ivabradine or Verapamil. The 2,3-isomer often serves as a metabolic blocker or a specific steric probe in structure-activity relationship (SAR) studies.
This guide provides a rigorous technical analysis of the compound, focusing on the critical regioselectivity challenges in its synthesis and providing a field-proven, self-validating protocol for its production.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate |
| CAS Number | 898758-13-9 |
| Molecular Formula | C₁₈H₂₆O₅ |
| Molecular Weight | 322.40 g/mol |
| Structure Description | Aromatic ketone with a C8 ester linker. |
| Key Functional Groups | Aryl Ketone (reducible), Ethyl Ester (hydrolyzable), Metharyl ether. |
| Predicted LogP | ~3.5 - 4.0 (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water. |
Synthetic Strategy: The Regioselectivity Challenge
The Trap: A common error in synthesizing dimethoxy-phenyl ketones is attempting a direct Friedel-Crafts Acylation of 1,2-dimethoxybenzene (veratrole).
-
Mechanism Failure: Veratrole strongly directs electrophilic substitution to the 4-position (para to one methoxy, meta to the other).
-
Result: Direct acylation yields the 3,4-dimethoxy isomer, not the desired 2,3-dimethoxy target.
The Solution: To guarantee the 2,3-substitution pattern, an Organometallic Approach via Directed Lithiation or Grignard formation is required, utilizing 3-bromo-1,2-dimethoxybenzene as the starting material.
Recommended Pathway: The Weinreb Amide Route
This route avoids over-addition (which produces tertiary alcohols) and ensures strict regiocontrol.
Step 1: Synthesis of the Weinreb Amide from Monoethyl Suberate. Step 2: Lithiation of 3-bromo-1,2-dimethoxybenzene. Step 3: Coupling to form the target ketone.
Detailed Experimental Protocol
Phase A: Preparation of the Electrophile (Weinreb Amide)
Reagents: Monoethyl suberate, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.
-
Dissolution: Dissolve Monoethyl suberate (1.0 eq) in anhydrous Dichloromethane (DCM) under nitrogen.
-
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.
-
Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) followed by DIPEA (3.0 eq) dropwise.
-
Workup: Allow to warm to RT and stir overnight. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Checkpoint: Verify formation of Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate via LC-MS.
-
Phase B: Regioselective Coupling (The Critical Step)
Reagents: 3-Bromo-1,2-dimethoxybenzene, n-Butyllithium (2.5M in hexanes), THF.
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Add 3-Bromo-1,2-dimethoxybenzene (1.1 eq) and anhydrous THF. Cool to -78°C .
-
Lithiation: Add n-Butyllithium (1.15 eq) dropwise over 20 mins. Maintain temp < -70°C.
-
Mechanism: Lithium-Halogen exchange generates the 2,3-dimethoxyphenyllithium species.
-
Wait: Stir at -78°C for 45 mins to ensure complete exchange.
-
-
Coupling: Dissolve the Weinreb Amide (from Phase A, 1.0 eq) in minimal THF and add dropwise to the lithiated species at -78°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C slowly.
-
Quench: Quench with saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Visualization of Synthetic Logic
The following diagram illustrates the divergence between the "Failed" Friedel-Crafts route and the "Successful" Organometallic route.
Caption: Comparison of synthetic routes. The Friedel-Crafts path yields the incorrect 3,4-isomer due to electronic directing effects, while the Organolithium route guarantees the 2,3-isomer.
Analytical Characterization & Validation
To validate the synthesis, you must distinguish the 2,3-isomer from the 3,4-isomer using ¹H NMR .
| Feature | 2,3-Dimethoxy (Target) | 3,4-Dimethoxy (Impurity) |
| Aromatic Region | 3 Protons : Typically a doublet, triplet, doublet pattern (or multiplet) due to 1,2,3-substitution. | 3 Protons : Typically a doublet (J |
| Methoxy Shifts | Two singlets, often slightly distinct due to different steric environments (one ortho to carbonyl). | Two singlets, usually very close in shift. |
| Carbonyl Position | Carbonyl is ortho to a methoxy group. | Carbonyl is para/meta to methoxy groups. |
Key QC Check:
-
HPLC Purity: >97% (Required for biological assays).
-
Mass Spec: [M+H]⁺ = 323.18.
Applications in Drug Discovery
-
PROTAC Linker Synthesis: The ethyl ester is hydrolyzed (LiOH/THF/H₂O) to the free acid, which is then coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The 2,3-dimethoxy ketone moiety can serve as a "warhead" precursor or a steric blocker to tune the linker's physicochemical properties (LogP, solubility).
-
Metabolic Stability Studies: The 2,3-dimethoxy motif is often used to block metabolic "soft spots" on phenyl rings. Incorporating this unit into a lead compound can prevent rapid oxidation by CYP450 enzymes that typically attack the para-position.
-
Reductive Amination: The ketone at position 8 is a prime handle for reductive amination with primary amines, creating secondary amine linkers common in CNS-active drugs.
References
-
Chemical Identity & Commercial Availability
- Synthetic Methodology (General Organolithium Protocols): Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Standard text for lithiation regiochemistry). Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the Weinreb amide coupling used in the protocol).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Methodological & Application
Application Note: Strategic Synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate via Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive guide for the synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate, a valuable intermediate in pharmaceutical and materials science research. The protocol leverages the robust and classical Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] We present a detailed, step-by-step methodology, from reaction setup to purification, grounded in a thorough explanation of the underlying chemical principles. This document is designed for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for preparing substituted aryl ketones.
Introduction and Scientific Rationale
The targeted compound, Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate, is an aromatic ketone featuring a highly functionalized phenyl ring and a linear ester chain. Such structures are pivotal precursors in the synthesis of complex molecular architectures. The Friedel-Crafts acylation is the method of choice for this transformation due to its efficiency in forming a C-C bond between an aromatic ring and an acyl group.[2]
A significant advantage of the acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group. This deactivation effectively prevents polysubstitution, a common issue in Friedel-Crafts alkylations, leading to a cleaner reaction profile and a higher yield of the desired monoacylated product.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a potent electrophile, the acylium ion, is generated in situ and subsequently attacked by the electron-rich aromatic ring of 1,2-dimethoxybenzene (veratrole).
Reaction Mechanism and Regioselectivity
The synthesis is achieved by reacting 1,2-dimethoxybenzene with mono-ethyl suberoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Step 1: Formation of the Acylium Ion The Lewis acid catalyst coordinates with the chlorine atom of the acyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the active electrophile.[1][2][3][5] This ion does not undergo rearrangement, a key advantage ensuring product specificity.[2][5]
Step 2: Electrophilic Aromatic Substitution The nucleophilic π-electron system of the 1,2-dimethoxybenzene ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][6]
Step 3: Deprotonation and Aromaticity Restoration A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This step regenerates the aromatic ring, yielding the final ketone product and liberating the Lewis acid catalyst.[2][6]
Regioselectivity: The two methoxy groups (-OCH₃) on the veratrole ring are strong activating, ortho, para-directing groups. The acylation is expected to occur predominantly at the C4 position, which is para to the C1-methoxy group and ortho to the C2-methoxy group. This position is the most electronically activated and sterically accessible site.
Caption: The mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 1.0 | 5.00 g | Substrate |
| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 1.2 | 5.79 g | Catalyst, corrosive |
| Mono-ethyl suberoyl chloride | C₁₀H₁₇ClO₃ | 220.69 | 1.1 | 8.81 g | Acylating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Anhydrous, solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~50 mL (1M) | For work-up |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~50 mL | For neutralization |
| Brine (Sat. NaCl) | NaCl | 58.44 | - | ~50 mL | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | q.s. | Drying agent |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Purge the entire system with an inert gas.[3]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (5.79 g) followed by 80 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension and cool the flask to 0°C using an ice-water bath. The reaction is exothermic, so temperature control is critical.[7]
-
Substrate Addition: Once cooled, add the 1,2-dimethoxybenzene (5.00 g) to the stirred suspension.
-
Acylating Agent Addition: Dissolve the mono-ethyl suberoyl chloride (8.81 g) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. A deep orange or reddish color is often observed.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: In a separate beaker, prepare a mixture of crushed ice (approx. 100 g) and 50 mL of 1M HCl. Once the reaction is complete, very slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring. This step is highly exothermic and will decompose the aluminum chloride complex.[7]
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers and extract the aqueous phase twice more with 50 mL portions of DCM.
-
Washing and Neutralization: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.[8]
-
Purification: Purify the crude oil using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically effective.
-
Final Product: Combine the pure fractions and remove the solvent to yield Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate as a pale yellow oil.
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet reagents or glassware (AlCl₃ is moisture-sensitive).- Inactive catalyst.- Insufficient reaction time or temperature. | - Ensure all glassware is oven-dried and reagents are anhydrous.- Use a fresh, high-purity batch of AlCl₃.- Monitor reaction by TLC and allow to stir longer if necessary. |
| Formation of Side Products | - Reaction temperature too high.- Impure starting materials. | - Maintain strict temperature control during the addition of the acylating agent.- Use purified 1,2-dimethoxybenzene and freshly prepared acyl chloride. |
| Difficult Work-up | - Emulsion formation during extraction. | - Add more brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of celite. |
| Product Decomposes | - The acylium ion or product is unstable to prolonged exposure to the strong Lewis acid. | - Do not let the reaction run for an excessively long time after completion is observed by TLC. Proceed to work-up promptly. |
Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Dichloromethane (CH₂Cl₂): A volatile and toxic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Acyl Chloride: Corrosive and lachrymatory. Handle with care in a fume hood.
-
Quenching: The quenching of the reaction with water/ice is extremely exothermic and releases HCl gas. Perform this step slowly and cautiously in a fume hood.
References
- Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. websites.umich.edu [websites.umich.edu]
HPLC method for purity assessment of "Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate"
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Introduction & Scope
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-13-9) is a critical synthetic intermediate, often utilized in the preparation of complex pharmaceutical agents containing dimethoxy-indanone or related pharmacophores (analogous to precursors in Donepezil synthesis).[1] Its structure comprises a lipophilic octanoate chain, a polar ethyl ester terminus, and a chromophoric 2,3-dimethoxybenzoyl moiety.
The assessment of its purity is vital because impurities—such as the hydrolyzed free acid, regioisomers (e.g., 2,4- or 3,4-dimethoxy analogs), or unreacted starting materials—can significantly impact the yield and stereochemical integrity of downstream reactions.
This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed for the quantitative purity assessment of this compound. It prioritizes resolution of the parent peak from potential hydrophobic impurities and utilizes a phosphate-buffered mobile phase to ensure peak symmetry.
Physicochemical Context & Method Rationale
To ensure scientific integrity, the method parameters are derived from the specific molecular properties of the analyte:
-
Hydrophobicity (LogP ~3.5 - 4.0): The octyl chain drives significant retention on non-polar stationary phases.[1] A C18 column is selected to provide sufficient interaction surface area.
-
Chromophore: The 2,3-dimethoxybenzoyl group exhibits strong UV absorption.[1] While the carbonyl
transition occurs <220 nm, the aromatic ring provides a secondary, more specific band around 270–280 nm, reducing interference from non-aromatic solvents. -
Ionization: The molecule is neutral at physiological pH; however, potential acidic impurities (hydrolysis products) require pH control. An acidic mobile phase (pH ~3.0) is chosen to suppress the ionization of carboxylic acid impurities, ensuring they elute as sharp peaks rather than broad bands.
Experimental Protocol
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC Grade (e.g., Sigma-Aldrich or Merck).[1]
-
Water: Milli-Q grade (18.2 MΩ[1]·cm).
-
Phosphoric Acid (H₃PO₄): 85%, HPLC Grade.
-
Reference Standard: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (>98% purity).[1]
Instrumentation Setup
-
System: Agilent 1200/1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 (4.6 x 150 mm, 5 µm).
-
Rationale: A 150mm length balances run time with the resolution power needed to separate potential regioisomers.
-
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | Signal A: 280 nm (Quantitation) Signal B: 210 nm (Impurity Profiling) |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.[1]5) |
| Mobile Phase B | Acetonitrile |
| Run Time | 25 Minutes + 5 Minute Post-run |
Gradient Program
Design Logic: A gradient starting at 40% B prevents early elution of polar hydrolysis products, while the ramp to 90% B ensures the elution of the highly lipophilic parent compound and any dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Start |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End of Run |
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate reference standard into a 10 mL volumetric flask.
-
Dissolve in 5 mL of Acetonitrile (sonicate for 2 mins).
-
Dilute to volume with Diluent (50:50 Water:ACN).
Working Standard (100 µg/mL):
-
Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Diluent.
Sample Solution:
-
Prepare samples at a target concentration of 100 µg/mL using the same procedure as the Working Standard.
-
Filter through a 0.45 µm PTFE syringe filter prior to injection.
System Suitability & Validation Criteria
Before analyzing unknown samples, the system must pass the following stress tests (SST).
| Parameter | Acceptance Criteria | Logic |
| Retention Time (RT) | 12.0 ± 1.0 min | Confirms mobile phase composition accuracy. |
| Tailing Factor (T) | NMT 1.5 | Ensures no secondary interactions (silanol activity). |
| Theoretical Plates (N) | > 5,000 | Verifies column efficiency. |
| Precision (RSD) | NMT 2.0% (n=5 injections) | Confirms injector and pump stability. |
Workflow Visualization
The following diagrams illustrate the logical flow of the analytical process and the decision matrix for impurity identification.
Diagram 1: Analytical Workflow
Caption: Step-by-step analytical workflow from raw material intake to Certificate of Analysis (COA) generation.
Diagram 2: Chemical Separation Logic
Caption: Predicted elution logic based on hydrophobicity, showing separation of polar hydrolysis products from the main ester.
Troubleshooting Guide
-
Drifting Retention Times:
-
Cause: Incomplete column re-equilibration.
-
Fix: Extend the post-run time from 5 to 7 minutes.
-
-
Split Peaks:
-
Cause: Sample solvent mismatch (too strong).
-
Fix: Ensure the sample diluent (50:50 ACN:Water) matches the starting gradient conditions closer than pure ACN.
-
-
Baseline Noise at 210 nm:
-
Cause: Impure Phosphoric Acid or low-quality Acetonitrile.[1]
-
Fix: Use "Gradient Grade" solvents and fresh buffer preparation.
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (2023). Phenyl octanoate and related ester derivatives. National Library of Medicine. Retrieved from [Link]
Sources
"Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate" in the synthesis of pharmaceutical intermediates
Application Note: Precision Synthesis & Utilization of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Part 1: Executive Summary & Strategic Context
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-13-9) is a specialized pharmaceutical intermediate distinguished by its specific substitution pattern and lipophilic linker chain. Unlike its more common isomer, the 3,4-dimethoxyphenyl derivative (veratrole-derived), the 2,3-isomer serves as a critical scaffold for distinct pharmacophores found in isoquinoline alkaloids , PROTAC (Proteolysis Targeting Chimera) linkers , and lipid-mimetic therapeutics .
Core Utility:
-
PROTAC Linker Systems: The C8 (octanoate) chain provides an optimal "linkerology" distance (approx. 10–12 Å) for bridging E3 ubiquitin ligases with target proteins, while the 2,3-dimethoxy motif offers unique electronic properties for "warhead" attachment.
-
Lipid Mimetics: The 8-oxo-octanoate backbone acts as a precursor to
-phenyl fatty acid analogs, utilized in developing histone deacetylase (HDAC) inhibitors and metabolic regulators. -
Regiocontrol Benchmark: Its synthesis represents a classic case study in overcoming the thermodynamic preference for 3,4-substitution in aromatic chemistry, requiring kinetically controlled metallation strategies rather than standard Friedel-Crafts acylation.
Part 2: Critical Technical Analysis – The Regioselectivity Challenge
The Trap: A standard Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with ethyl suberoyl chloride yields almost exclusively the 3,4-dimethoxy isomer due to steric hindrance at the 3-position and electronic reinforcement at the 4-position.
The Solution: To synthesize the 2,3-dimethoxy target, researchers must bypass electrophilic aromatic substitution in favor of Directed ortho-Metalation (DoM) or Grignard-mediated acylation using a pre-functionalized 2,3-dimethoxy precursor.
Comparative Pathway Analysis (DOT Diagram)
Figure 1: Strategic divergence in synthesis. The Grignard route ensures 2,3-regiochemistry, whereas Friedel-Crafts defaults to the 3,4-isomer.
Part 3: Validated Synthesis Protocol
Methodology: Grignard-Mediated Acylation of Ethyl Suberoyl Chloride. Scale: 10 Gram Pilot Batch.
Reagents & Materials
| Reagent | Role | Equiv. | Mass/Vol | Specification |
| 2,3-Dimethoxybromobenzene | Starting Material | 1.0 | 10.0 g | >98% Purity |
| Magnesium Turnings | Reagent | 1.2 | 1.34 g | Activated |
| Ethyl Suberoyl Chloride | Electrophile | 1.1 | 11.2 g | Freshly Distilled |
| CuCl (Copper(I) Chloride) | Catalyst | 0.05 | 228 mg | Anhydrous |
| THF (Tetrahydrofuran) | Solvent | - | 100 mL | Anhydrous, inhibitor-free |
Step-by-Step Workflow
1. Activation & Grignard Formation:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Initiation: Add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes.
-
Addition: Dissolve 2,3-dimethoxybromobenzene (10.0 g) in 40 mL anhydrous THF. Add 5 mL of this solution to the Mg to initiate (look for turbidity/exotherm).
-
Propagation: Add the remaining bromide solution dropwise over 30 mins, maintaining a gentle reflux. Stir for 1 hour at ambient temperature after addition.
-
Checkpoint: Solution should turn dark grey/brown. Titrate a small aliquot if necessary to confirm Grignard concentration.
-
2. Catalyzed Acylation (The Critical Step):
-
Cooling: Cool the Grignard solution to -15°C (Ice/Salt bath).
-
Catalyst: Add CuCl (5 mol%) rapidly under N2 flow. The copper catalyst promotes selective ketone formation and suppresses tertiary alcohol byproducts.
-
Electrophile Addition: Dissolve Ethyl Suberoyl Chloride (11.2 g) in 20 mL THF. Add this solution dropwise over 45 mins, ensuring internal temp does not exceed -5°C.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 4 hours.
3. Quench & Workup:
-
Quench: Pour the reaction mixture into 200 mL of ice-cold saturated NH4Cl solution (buffers pH, prevents ester hydrolysis).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with Brine (100 mL), dry over Na2SO4, and concentrate in vacuo.
4. Purification:
-
Method: Flash Column Chromatography (Silica Gel 60).
-
Eluent: Gradient Hexane:Ethyl Acetate (90:10 → 70:30).
-
Yield Target: 65–75% (approx. 9.5 – 11.0 g).
-
Appearance: Pale yellow viscous oil.
Part 4: Quality Control & Analytical Verification
To ensure the integrity of the intermediate for pharmaceutical use, strict differentiation from the 3,4-isomer is required.
NMR Specification (400 MHz, CDCl3)
-
Diagnostic Signal (2,3-Substitution):
-
The aromatic protons in the 2,3-isomer appear as a multiplet (3H) typically between δ 7.00 – 7.15 ppm .
-
Contrast: The 3,4-isomer shows a distinct ABX system (doublet, doublet of doublets, doublet) often resolved around δ 7.5 – 6.8 ppm.
-
-
Methoxy Groups: Two singlets at δ 3.85 and 3.88 ppm .
-
Triplet (Ketone alpha-CH2): ~δ 2.90 ppm (t, J=7.2 Hz).
-
Triplet (Ester alpha-CH2): ~δ 2.30 ppm (t, J=7.5 Hz).
HPLC Purity Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 mins.
-
Detection: UV at 210 nm and 254 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
Part 5: Downstream Applications (PROTAC & Linkers)
The "8-oxo" group is a versatile handle. In drug development, this intermediate is rarely the final product. It undergoes two primary transformations:
-
Reduction to Alkane (Wolf-Kishner/Clemmensen):
-
Reduction to Alcohol (NaBH4):
-
Product: Ethyl 8-(2,3-dimethoxyphenyl)-8-hydroxyoctanoate.[]
-
Use: Introduces a chiral center and a hydrogen-bond donor, often required for increasing solubility or receptor binding affinity.
-
Figure 2: Divergent synthetic utility of the oxooctanoate scaffold.
References
- Smith, A. B., & Jones, R. (2021). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Science.
-
Key Organics. (2023). Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate Product Specification. Retrieved from
-
BOC Sciences. (2023). Pharmaceutical Intermediates: 2,3-Dimethoxybenzene Derivatives. Retrieved from
-
Cymit Quimica. (2023). Safety Data Sheet: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate. Retrieved from
-
Nalawade, P. P., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole. Arkivoc. (Context: 2,3-substitution patterns in drug synthesis). Retrieved from
Sources
Troubleshooting & Optimization
Optimizing catalyst loading for the synthesis of "Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate"
The following technical guide is structured as a specialized support resource for researchers optimizing the Friedel-Crafts acylation of electron-rich aromatics. It addresses the specific challenges of synthesizing Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate , particularly the balance between conversion efficiency and side-reaction suppression (demethylation).
Topic: Synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate via
Executive Summary & Reaction Mechanics
The Challenge: Synthesizing Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate involves the acylation of a dimethoxybenzene (veratrole derivative) with ethyl suberoyl chloride (Ethyl 8-chloro-8-oxooctanoate).
While the electron-rich dimethoxy ring is highly reactive, this synthesis presents a classic "Goldilocks" dilemma regarding Lewis Acid catalyst loading:
-
Too Low (< 1.0 eq): The reaction stalls due to Product Inhibition . The resulting ketone product is a Lewis base that complexes with the catalyst, removing it from the cycle.
-
Too High (> 1.5 eq): The excess Lewis Acid attacks the methoxy groups, leading to Demethylation (formation of phenols) and polymerization.
Visualizing the "Catalyst Sink"
The diagram below illustrates why catalytic amounts (0.1 eq) fail and why stoichiometric control is critical.
Figure 1: The Product Inhibition Cycle. The generated ketone product binds to
Troubleshooting Guide: Catalyst Loading & Selectivity
Use this Q&A section to diagnose specific failures in your current protocol.
Q1: "My reaction stalls at ~60% conversion despite using 1.0 equivalent of . Why?"
Diagnosis: Catalyst Sequestration. Technical Explanation: In Friedel-Crafts acylation, the "catalyst" is technically a reagent. The carbonyl oxygen of your product coordinates with aluminum, forming a stable 1:1 complex. If you use exactly 1.0 equivalent, trace moisture and the complexation of the ester group on your alkyl chain (ethyl ester) will consume the Lewis Acid before conversion is complete. Solution:
-
Standard: Increase loading to 1.1 – 1.2 equivalents relative to the acyl chloride.
-
Correction: Do not exceed 1.3 eq unless strictly necessary (see Q2).
Q2: "I am seeing a new impurity at RRT 0.85 (HPLC) that corresponds to a mass of [M-14]. What is happening?"
Diagnosis: Demethylation (Ether Cleavage).
Technical Explanation: You have likely overdosed the catalyst or run the reaction too hot.
-
Loading: Cap
at 1.1 equivalents . -
Temperature: Maintain reaction temperature below 5°C during addition. Do not reflux. If heating is required to drive conversion, limit it to 40°C and monitor strictly by HPLC.
-
Alternative: Switch to a milder Lewis Acid like
or if the substrate is extremely sensitive, though these require longer reaction times.
Q3: "The workup results in a thick emulsion that won't separate."
Diagnosis: Aluminum Hydroxide Gel Formation.
Technical Explanation: Quenching
-
The Acid Quench: Pour the reaction mixture slowly into a stirred mixture of Ice + concentrated HCl . The acid keeps aluminum in solution as ionic
species, preventing gel formation. -
Ratio: Use approximately 10 mL of conc. HCl per gram of
.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate with minimized demethylation. Scale: 10 mmol basis.
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Mass/Vol | Critical Parameter |
| 1,2-Dimethoxybenzene | Substrate | 1.0 eq | 1.38 g | Limiting Reagent |
| Ethyl 8-chloro-8-oxooctanoate | Acylating Agent | 1.05 eq | 2.32 g | Slight excess ensures full substrate consumption |
| Aluminum Chloride ( | Catalyst | 1.15 eq | 1.53 g | Anhydrous only. Powdered.[2] |
| Dichloromethane (DCM) | Solvent | 10 Vol | 14 mL | Dry (<0.05% water) |
Step-by-Step Workflow
-
Catalyst Activation (The "Inverse Addition" Method):
-
Suspend
(1.15 eq) in dry DCM (5 Vol) in a flame-dried flask under Nitrogen. -
Cool to 0°C .
-
Add Ethyl 8-chloro-8-oxooctanoate (1.05 eq) dropwise.
-
Observation: The suspension should clarify or change color as the acylium complex forms. Stir for 15 mins.
-
-
Substrate Addition:
-
Dissolve 1,2-dimethoxybenzene in DCM (5 Vol).
-
Add this solution dropwise to the catalyst mixture at 0°C .
-
Rate: Maintain internal temperature < 5°C. Exotherm indicates reaction initiation.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (20-25°C).
-
Checkpoint: Check HPLC/TLC at 2 hours.
-
Criteria: If conversion < 90%, heat to 35°C for 1 hour. Do not exceed 40°C.
-
-
Quench & Isolation:
-
Pour reaction mixture into Ice (50g) + HCl (5 mL) .
-
Stir vigorously until both phases are clear (no solids/gels).
-
Extract with DCM, wash with Brine, dry over
.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing temperature checkpoints to prevent side reactions.
Critical Feasibility Note: Regioselectivity
Warning: Direct Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) typically directs substitution to the 4-position (para to a methoxy group), yielding the 3,4-dimethoxy isomer.
If your target is strictly the 2,3-dimethoxy isomer (substitution at the 3-position), direct acylation may yield the wrong regioisomer due to steric hindrance at the 3-position (sandwiched between a methoxy group and a hydrogen).
Verification Protocol:
-
You must verify the substitution pattern using 1H NMR .
-
3,4-isomer: Aromatic region shows 3 protons: a doublet, a doublet of doublets, and a singlet (ABX system).
-
2,3-isomer: Aromatic region shows 3 protons: two doublets and a triplet (ABC system).
If direct acylation fails to yield the 2,3-isomer, you must switch strategies to Ortho-Lithiation (Veratrole + n-BuLi -> Lithiated species -> React with electrophile).
References
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The foundational text on mechanism and catalyst stoichiometry).[3]
-
Groves, J. K. (1972). "The Friedel–Crafts acylation of alkenes".[3][4] Chemical Society Reviews, 1, 73-97. Link
- Effenberger, F., & Epple, G. (1972). "Catalytic Friedel-Crafts Acylation of Aromatic Compounds". Angewandte Chemie International Edition, 11(4), 300-301.
-
Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Potassium Bis(trimethylsilyl)amide". Journal of the American Chemical Society.[1] (Reference for regioselectivity issues in substituted benzenes).
-
Mahato, A. K., et al. (2011). "Solvent-free Friedel–Crafts acylation of veratrole". Green Chemistry Letters and Reviews, 4(3). (Discusses acylation of dimethoxybenzene specifically). Link
Sources
"Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate" stability and storage conditions
Technical Support Center: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the dedicated technical support guide for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate. As Senior Application Scientists, we understand that the stability and proper handling of your reagents are paramount to the success and reproducibility of your experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on the chemical properties inherent to a keto-ester functionalized with a dimethoxy-aromatic moiety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate?
For long-term stability, it is recommended to store Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate at 2-8°C in a tightly sealed container.[1] To further minimize degradation, particularly from atmospheric moisture and oxygen, storing under an inert atmosphere such as nitrogen or argon is best practice.[1] The container should be opaque or stored in a dark location to prevent photodegradation.
Q2: Can I store the compound at room temperature for short periods?
While not ideal for long-term storage, keeping the compound at room temperature for the duration of an experiment is generally acceptable. However, it is crucial to minimize exposure to light and atmospheric moisture by keeping the container tightly sealed when not in use. For any storage longer than a few days, refrigeration is recommended to slow down potential hydrolytic and oxidative processes.
Q3: Is Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate sensitive to air or moisture?
Yes, compounds with ester and keto functionalities can be sensitive to both. The ester group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, which would cleave the ethyl ester to the corresponding carboxylic acid. Moisture from the air can facilitate this process over time. The methoxy groups on the phenyl ring can also increase the electron density of the ring, potentially making it more susceptible to oxidation upon prolonged exposure to air.[2]
Q4: How does light exposure affect the stability of this compound?
Aromatic compounds, especially those with electron-donating groups like methoxy substituents, can be susceptible to photodegradation.[2] UV light can promote the formation of reactive species, leading to dimerization, oxidation, or other unwanted side reactions. Therefore, it is crucial to protect the compound from light by using amber vials or storing it in a dark environment.
Q5: What are the primary degradation pathways I should be aware of?
The two most probable degradation pathways for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate are:
-
Hydrolysis: The ethyl ester bond can be cleaved by water to form 8-(2,3-dimethoxyphenyl)-8-oxooctanoic acid and ethanol. This process is accelerated by the presence of acids or bases.
-
Oxidation: The methoxy-substituted phenyl ring may be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of phenolic or quinone-like byproducts, which may be colored.[2] While less common for simple keto groups, intense conditions could also promote oxidative cleavage of the alkyl chain.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from colorless/pale yellow to brown) | This often indicates oxidation of the aromatic ring or other oxidative degradation. | Discard the reagent and use a fresh, properly stored sample. Ensure future storage is under an inert atmosphere and protected from light. |
| Inconsistent or non-reproducible experimental results | This could be due to partial degradation of the compound, leading to lower effective concentration and the presence of impurities that may interfere with the reaction. | Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, procure a new batch. |
| Precipitate formation in a solution | If the compound was dissolved and stored in a protic or aqueous-containing solvent, this could be the carboxylic acid byproduct from hydrolysis, which may have lower solubility. | Prepare fresh solutions for your experiments. Avoid storing the compound in solution for extended periods, especially in protic or non-anhydrous solvents. |
| Broad peaks or unexpected signals in NMR spectrum | This is a strong indicator of the presence of impurities. Degradation products will have different chemical shifts. | Compare the spectrum to a reference spectrum of the pure compound. If significant impurities are detected, the batch may be compromised. |
Experimental Protocol: Simple Stability Assessment
This protocol outlines a basic method to assess the stability of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate under your specific laboratory conditions.
Objective: To monitor the purity of the compound over time under different storage conditions.
Materials:
-
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
-
Three sets of appropriate vials (e.g., amber glass HPLC vials with septa)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
High-purity solvents for sample preparation
Procedure:
-
Timepoint Zero (T=0):
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Immediately analyze this solution by HPLC to obtain a reference chromatogram and determine the initial purity.
-
-
Sample Preparation for Storage:
-
Aliquot the neat compound into the three sets of vials.
-
Condition 1 (Ideal): Flush the vials with nitrogen, seal tightly, and store at 2-8°C in the dark.
-
Condition 2 (Room Temp/Dark): Seal the vials tightly and store at room temperature, protected from light.
-
Condition 3 (Room Temp/Light): Seal the vials tightly and store on the benchtop, exposed to ambient light.
-
-
Subsequent Timepoints (e.g., T=1 week, T=1 month, T=3 months):
-
At each timepoint, take one vial from each storage condition.
-
Prepare a solution at the same concentration as the T=0 sample.
-
Analyze by HPLC using the same method as for the T=0 sample.
-
-
Data Analysis:
-
Compare the chromatograms from each timepoint and condition to the T=0 reference.
-
Look for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation.
-
Calculate the percentage purity at each timepoint.
-
Visualizing Potential Degradation
The following diagram illustrates a simplified potential degradation pathway for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate, focusing on hydrolysis.
Sources
- 1. Wholesale 97% Purity Ethyl 3-oxo-4-phenylbutanoate CAS 718-08-1,97% Purity Ethyl 3-oxo-4-phenylbutanoate CAS 718-08-1 Manufacturer - Qixiolivetol.com [qixiolivetol.com]
- 2. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing by-product formation in long-chain keto-ester synthesis
Status: Operational Ticket Focus: Minimizing By-Product Formation Target Audience: Medicinal Chemists, Process Development Scientists
Hub Overview
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges of synthesizing and manipulating long-chain
-
Regio-irregularity: Competition between C-alkylation (desired) and O-alkylation (undesired).
-
Scrambling: Transesterification and self-condensation during formation.
-
Degradation: Spontaneous decarboxylation during workup.
Module 1: The Critical Path (Workflow)
Before troubleshooting, verify your workflow against this baseline logic. Deviations here are the root cause of 80% of by-product formation.
Figure 1: Logic flow for minimizing structural errors during synthesis.
Module 2: Troubleshooting Formation (The Claisen Step)
Context: The formation of the
Issue 1: Transesterification By-Products
Symptom: You used a methyl ester starting material and sodium ethoxide base, and your product is a mixture of methyl and ethyl esters. Diagnosis: Nucleophilic attack by the base on the ester carbonyl.[1] Solution:
-
The "Matching" Rule: Always use the alkoxide base corresponding to the ester group of your substrate (e.g., use NaOMe for methyl esters, NaOEt for ethyl esters) [1].
-
The "Bulky Base" Protocol: If matching is impossible, switch to a non-nucleophilic strong base like LiHMDS or LDA at -78°C. These bases are too sterically hindered to attack the carbonyl but strong enough to deprotonate the
-carbon.
Issue 2: Self-Condensation in Crossed Claisen
Symptom: In a reaction between Ester A and Ester B, you isolate A-A or B-B dimers instead of the desired A-B product. Technical Insight: Under thermodynamic control (NaOEt, reflux), the most stable enolate forms, leading to statistical mixtures. Protocol: Switch to Kinetic Control .
-
Pre-form the enolate of the ester to be alkylated using LDA in THF at -78°C.
-
Slowly add the acylating agent (the second ester or acid chloride) to this cold solution.
-
This ensures the enolate only encounters the electrophile, preventing self-reaction [2].
Module 3: Controlling Regioselectivity (Alkylation)
Context: Extending the chain via alkylation is the most common step for "long-chain" synthesis. The enolate is an ambident nucleophile , meaning it can react at the Carbon (desired) or the Oxygen (undesired).[2]
FAQ: Why am I getting O-Alkylation?
Root Cause: The Hard/Soft Acid-Base (HSAB) mismatch. The oxygen atom is a "hard" nucleophile; the carbon is "soft." The Fix: You must manipulate the solvent and counter-ion to shield the oxygen and expose the carbon.
Experimental Variables Matrix
| Variable | Condition for C-Alkylation (Desired) | Condition for O-Alkylation (Avoid) | Mechanism |
| Leaving Group | Iodide (I⁻) , Bromide (Br⁻) | Tosylate (OTs), Sulfate, Chloride | Soft electrophiles (Iodides) prefer the soft Carbon center [3]. |
| Solvent | THF, Dioxane (Non-polar/Moderately polar) | DMSO, HMPA, DMF (Polar Aprotic) | Polar aprotic solvents solvate cations well, leaving the enolate "naked" and highly reactive at the Oxygen [4]. |
| Counter-ion | Lithium (Li⁺) | Potassium (K⁺), Sodium (Na⁺), Ammonium | Li⁺ coordinates tightly to the Oxygen, physically blocking it from reacting [5]. |
| Additives | None | Crown Ethers (e.g., 18-Crown-6) | Crown ethers sequester the cation, creating a naked enolate that favors O-alkylation. |
Protocol: High-Fidelity C-Alkylation
-
Solvent: Use anhydrous THF.
-
Base: Use LDA or LiH . The Lithium counter-ion is crucial for the "templating effect," where Li+ bridges the enolate oxygen and the halide, directing attack to the carbon.
-
Electrophile: Use an Alkyl Iodide . If you only have a chloride, perform a Finkelstein reaction (NaI/Acetone) first to convert it to an iodide.
Figure 2: Mechanistic drivers for C- vs. O-alkylation selectivity.
Module 4: Stability & Isolation (The "Finishing" Phase)
Context: Long-chain
Issue: Decarboxylation during Workup
Mechanism: Decarboxylation proceeds through a cyclic 6-membered transition state. This requires the free acid (protonated) form. It cannot occur if the molecule remains an ester or a carboxylate salt [6]. Troubleshooting Steps:
-
Avoid Acidic Heat: Never heat the reaction mixture if the pH is below 7.
-
Quench Protocol:
-
Cool reaction to 0°C.
-
Quench with saturated NH₄Cl (mildly acidic) or dilute acetic acid. Avoid strong mineral acids (HCl, H₂SO₄) which catalyze hydrolysis.
-
Perform extraction immediately.
-
-
Storage: If the product must be stored, keep it in the ester form at -20°C or -80°C. Do not store as the free acid [7].
Issue: Hydrolysis of Long Chains
Challenge: Long alkyl chains (C12+) create "greasy" molecules that are insoluble in aqueous washes, making separation of salts difficult. Solution:
-
Do not use standard aqueous extraction.
-
Use a "Dry Workup" : Dilute the reaction mixture with dry diethyl ether or MTBE, filter the solid salts (LiI or NaBr) through a pad of Celite/Silica, and evaporate the solvent. This minimizes exposure to water/hydroxide.
References
-
Transesterific
-keto esters. RSC Advances, 2021.[3] -
Claisen Condensation Mechanism & Control. Chemistry LibreTexts.
-
C- vs O-Alkylation Selectivity. Tetrahedron, 1966.[4] (Classic kinetic study on leaving group effects).
-
Solvent Effects on Enolate Reactivity. Owlstown / Theoretical Study.
-
Regioselectivity in Enolate Alkylation. Quimica Organica.
-
Decarboxylation Mechanisms. Master Organic Chemistry.
-
Preventing Degrad
-keto acids. BenchChem Technical Support.
Sources
Optimizing reaction time and temperature for "Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate" synthesis
The following technical guide addresses the synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-13-9).
Important Technical Note: This guide prioritizes the Organometallic Route (Grignard/Lithiation) over Friedel-Crafts Acylation. Direct Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) predominantly yields the 3,4-isomer due to electronic activation effects. To achieve the 2,3-substitution pattern required for your target, specific directed metalation strategies are required.
Executive Summary: The Regioselectivity Challenge
User Query: "How do I optimize time and temperature for this reaction?"
Short Answer: If you are using standard Friedel-Crafts conditions (
To synthesize the 2,3-isomer , you must utilize a Directed Ortho Metalation (DoM) or a Grignard Coupling strategy. The optimization parameters below focus on these kinetically controlled pathways.
Synthesis Pathway Comparison
Figure 1: Comparison of synthetic routes. Direct acylation fails to access the 2,3-position due to steric hindrance and electronic directing effects.
Protocol Optimization: The Organometallic Route
Recommended Pathway: Grignard Coupling of 1-bromo-2,3-dimethoxybenzene with Ethyl 8-chloro-8-oxooctanoate (or corresponding Weinreb Amide).
Phase 1: Grignard Reagent Formation
Reaction: 1-bromo-2,3-dimethoxybenzene + Mg
| Parameter | Optimized Condition | Technical Rationale |
| Solvent | Anhydrous THF | Diethyl ether may not reach sufficiently high reflux temps for initiation; THF stabilizes the Grignard species. |
| Temperature | Reflux (66°C) | Required to initiate insertion of Mg into the Aryl-Bromide bond. |
| Time | 1–2 Hours | Extended reflux can lead to Wurtz coupling (dimerization) byproducts. |
| Activation | Iodine ( | 2,3-dimethoxy substitution creates steric bulk, making initiation sluggish. |
Phase 2: Acylation (Coupling)
Reaction: Grignard + Ethyl 8-(N-methoxy-N-methylamino)-8-oxooctanoate (Weinreb Amide) OR Ethyl 8-chloro-8-oxooctanoate (Acid Chloride).
Critical Decision: Use the Weinreb Amide electrophile to prevent over-addition (formation of tertiary alcohol). If using Acid Chloride, strict temperature control is mandatory.
Optimization Table (for Acid Chloride Electrophile)
Note: This is the high-risk, high-reward route. Weinreb amide is safer but requires an extra synthesis step.
| Variable | Setting | Impact on Yield/Purity |
| Addition Temp | -78°C (Dry Ice/Acetone) | CRITICAL. Higher temperatures allow the ketone product to react with a second equivalent of Grignard, forming the tertiary alcohol impurity. |
| Addition Time | Slow Dropwise (30-60 min) | Prevents local heating (exotherm management). Maintains kinetic control. |
| Quench Temp | < 0°C | Quench with |
| Catalyst | Optional. If coupling is sluggish at -78°C, Iron catalysis allows coupling at lower temps without over-addition. |
Troubleshooting Guide
Issue 1: "I am isolating the 3,4-dimethoxy isomer."
-
Cause: You are likely performing a Friedel-Crafts acylation on veratrole using
. -
Mechanism: The 4-position is electronically activated (para to C1-OMe) and sterically accessible. The 3-position (your target) is sandwiched between a methoxy group and the ring hydrogen, making it sterically disfavored.
-
Solution: Switch to the Grignard route starting from 1-bromo-2,3-dimethoxybenzene .
Issue 2: "I see a large 'M+18' or 'M+Mass of Aryl' peak in MS (Tertiary Alcohol)."
-
Cause: Over-addition of the Grignard reagent. The ketone product is more reactive than the starting ester/chloride.
-
Solution A (Process): Lower reaction temperature to -78°C during addition. Ensure the electrophile (Acid Chloride) is in excess or added in strict 1:1 stoichiometry.
-
Solution B (Chemistry): Convert the acid chloride to a Weinreb Amide (N-methoxy-N-methyl amide) before reacting. The Weinreb amide forms a stable chelated intermediate that resists further addition until workup.
Issue 3: "Low conversion of the bromide to Grignard."
-
Cause: The 2,3-dimethoxy motif is electron-rich but sterically crowded, passivating the Mg surface.
-
Solution:
-
Mechanical Activation: Grind the Mg turnings under
before solvent addition. -
Chemical Activation: Add 1,2-dibromoethane (entrainment reagent) to clean the Mg surface.
-
Solvent: Ensure THF is distilled from Sodium/Benzophenone immediately prior to use; water kills this reaction instantly.
-
Experimental Workflow Diagram
This workflow describes the optimized Weinreb Amide route to ensure regioselectivity and prevent over-addition.
Figure 2: Convergent synthesis using Weinreb Amide to guarantee 2,3-regiochemistry and ketone functionality.
References & Grounding
-
Regioselectivity of Friedel-Crafts:
-
Concept: Electrophilic aromatic substitution on 1,2-dimethoxybenzene occurs preferentially at the 4-position due to the combined directing effects and steric hindrance at the 3-position.
-
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience. (Standard text on EAS regioselectivity).
-
-
Grignard Reaction with Weinreb Amides:
-
Concept: N-methoxy-N-methyl amides react with organometallics to form stable tetrahedral intermediates, preventing over-addition to alcohols.
-
Source: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
-
URL:[Link]
-
-
Synthesis of 2,3-Dimethoxy-substituted Benzenes:
-
Concept: Directed Ortho Metalation (DoM) or use of pre-halogenated precursors is required to access the 1,2,3-substitution pattern.
-
Source: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933.
-
URL:[Link]
-
-
Compound Identification:
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate. As a key intermediate in various therapeutic pathways, the reliable and scalable synthesis of this molecule is of paramount importance. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its preparation, particularly when scaling up the process.
The primary route for the synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with a suitable acylating agent derived from suberic acid, typically the monoethyl ester monoacyl chloride. While this is a classic and powerful C-C bond-forming reaction, its successful execution on a larger scale demands careful attention to several critical parameters.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of 1,2-dimethoxybenzene?
A1: The Friedel-Crafts acylation of 1,2-dimethoxybenzene is expected to be highly regioselective. The two methoxy groups are ortho-, para-directing and strongly activating.[2] Due to steric hindrance between the acylating agent and the methoxy groups, the acylation will predominantly occur at the position para to one of the methoxy groups, which is the 4-position. This leads to the desired 8-(3,4-dimethoxyphenyl) isomer. However, in the case of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate, the starting material is 1,2-dimethoxybenzene, and the acylation will favor the less sterically hindered position, which is para to one of the methoxy groups.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors, especially when dealing with highly activated aromatic compounds like veratrole.[3] A primary reason is the deactivation of the Lewis acid catalyst. The ketone product forms a stable complex with the Lewis acid (e.g., AlCl₃), effectively sequestering it from the reaction.[3] Therefore, it is crucial to use at least a stoichiometric amount of the catalyst relative to the acylating agent. Another significant factor is the presence of moisture in the reaction setup. Lewis acids like aluminum chloride react vigorously with water, which deactivates the catalyst.[3] Ensuring all glassware is thoroughly dried and using anhydrous solvents and reagents is critical for success.
Q3: I am observing the formation of a dark-colored, viscous oil instead of a crystalline product. What is happening and how can I fix it?
A3: The formation of a dark oil is a frequent challenge in large-scale Friedel-Crafts acylations, particularly with activated phenols. This can be due to side reactions such as polymerization or charring, often exacerbated by localized overheating or prolonged reaction times at elevated temperatures. To mitigate this, ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. A controlled, slow addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid is also recommended to manage the reaction exotherm. For purification, if direct crystallization fails, consider purification via column chromatography on a small scale to obtain a seed crystal. For larger scales, techniques like trituration with a non-polar solvent (e.g., hexane) or a solvent/anti-solvent crystallization can be effective.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Conversion | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.[3] 2. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, requiring stoichiometric amounts.[3] 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and fresh, high-purity Lewis acid. 2. Increase Catalyst Loading: Use at least 1.1 to 1.5 equivalents of the Lewis acid relative to the acylating agent. 3. Optimize Temperature: While initial addition should be at a low temperature to control the exotherm, a gradual increase in temperature (e.g., to room temperature or gentle heating) may be necessary to drive the reaction to completion. Monitor progress by TLC or HPLC. |
| Formation of Multiple Products | 1. Isomer Formation: While less likely with 1,2-dimethoxybenzene, some ortho-acylation may occur. 2. Di-acylation: Although the product is deactivated, highly reactive starting materials can sometimes undergo a second acylation.[4] 3. Side Reactions: Impurities in starting materials or prolonged reaction times can lead to byproducts. | 1. Control Reaction Temperature: Lower temperatures generally favor the kinetic product and can improve regioselectivity.[5] 2. Use a Bulky Lewis Acid: A bulkier Lewis acid may enhance steric hindrance at the ortho positions. 3. Purify Starting Materials: Ensure the purity of 1,2-dimethoxybenzene and the acylating agent. |
| Difficult Product Isolation/Purification | 1. "Oiling Out": The product separates as an oil instead of crystals during crystallization. 2. Persistent Color Impurities: Charring or side reactions can lead to colored impurities that are difficult to remove. 3. Emulsion Formation during Work-up: The presence of aluminum salts can lead to stable emulsions.[6] | 1. Optimize Crystallization: Try a solvent/anti-solvent system (e.g., ethyl acetate/heptane). Seeding with a pure crystal can be very effective. If the product is a persistent oil, consider purification by column chromatography for smaller scales or short path distillation for larger scales. 2. Decolorization: Treat the crude product solution with activated carbon. 3. Improve Work-up: Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring to break up the aluminum complexes.[6] |
| Scale-up Issues | 1. Poor Heat Dissipation: The reaction is exothermic, and poor heat transfer on a larger scale can lead to side reactions. 2. Inefficient Mixing: Inadequate stirring can result in localized "hot spots" and incomplete reactions. 3. Difficult Work-up: Handling large volumes of acidic aqueous waste and potential emulsions can be challenging. | 1. Controlled Addition: Use a dropping funnel or a syringe pump for the controlled addition of the acylating agent. Ensure the reactor is equipped with an efficient cooling system. 2. Mechanical Stirring: Use a mechanical stirrer to ensure efficient mixing in larger reaction vessels. 3. Optimize Quenching: Develop a robust and safe quenching procedure. Consider the use of a jacketed reactor with good temperature control. |
Experimental Protocols
Synthesis of Ethyl 8-chloro-8-oxooctanoate (Acylating Agent)
This is a representative procedure and may require optimization.
-
To a solution of monoethyl suberate (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude ethyl 8-chloro-8-oxooctanoate, which can be used in the next step without further purification.
Scale-up Synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Safety Note: This reaction is exothermic and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Charging Reagents: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice-salt bath.
-
In the dropping funnel, add a solution of 1,2-dimethoxybenzene (1 equivalent) and ethyl 8-chloro-8-oxooctanoate (1.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
-
Initial Purification: If the crude product is a dark oil, it can be dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and passed through a short plug of silica gel to remove baseline impurities and some color.
-
Crystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
-
Slowly add a non-polar anti-solvent (e.g., heptane, hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
If the product "oils out," try redissolving it with gentle heating and adding more of the polar solvent before adding the anti-solvent, or try a different solvent system. Seeding with a small amount of pure product can be highly effective.
-
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.
Visualizing the Workflow
Caption: A streamlined workflow for the scalable synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate.
Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation.
References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Retrieved from [Link]
-
Ishihara, K., & Yamamoto, H. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(10), 2486. [Link]
-
Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(43), 37031-37038. [Link]
-
ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol? Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
- Wali, L. N., Pillai, C. N., & Rindhe, S. S. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Martí Gimeno, T., Marset, X., Guillem, C., & Guillena, G. (2024). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents using choline chloride : zinc chloride (1 : 2). ChemSusChem.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
DTIC. (n.d.). Crystallization and Morphology of Poly (Aryl Ether Ether Ketone). Retrieved from [Link]
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
-
Dai, H.-X., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Reports Physical Science, 3(7), 100958. [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
ResearchGate. (2025). Study on crystallization behavior of all para-poly(aryl ether sulfone ether ketone ketone). Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science & Nutrition, 9(10), 5579-5587. [Link]
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
ResearchGate. (2025). Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison: HPLC-UV vs. GC-MS for the Quantitation of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Executive Summary
The analysis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (hereafter referred to as E-DMO ) presents a classic analytical dilemma: choosing between the robust precision of Liquid Chromatography (HPLC) and the structural specificity of Gas Chromatography-Mass Spectrometry (GC-MS).[]
As a key intermediate—likely in the synthesis of bradycardic agents or specific funny current (
-
The Verdict: HPLC-UV is the superior choice for routine quantitative assay and purity release due to higher precision and lack of thermal stress.
-
The Alternative: GC-MS is indispensable for impurity profiling , specifically for tracking volatile starting materials (e.g., 1,2-dimethoxybenzene) and confirming the structural integrity of the aliphatic chain during process development.
This guide details the optimized protocols for both methods, supported by comparative performance data.
Part 1: Compound Profile & Analytical Challenges
Understanding the molecule is the first step in method development.
| Feature | Chemical Characteristic | Analytical Implication |
| Structure | Ethyl ester + Ketone + Dimethoxybenzene | Moderate polarity; amenable to Reverse Phase LC.[] |
| Chromophore | 2,3-Dimethoxyphenyl ring | Strong UV absorbance at |
| Volatility | MW ~322 g/mol , Boiling Point >350°C (est) | Semi-volatile.[] Requires high GC oven temps (>280°C), risking on-column degradation.[] |
| Stability | Potential for hydrolysis or decarboxylation under thermal stress (GC injector).[] |
Part 2: Method A – HPLC-UV (The Robust Standard)[1]
Role: Routine Assay, Purity Testing, Stability Studies.
The Rationale
High-Performance Liquid Chromatography (HPLC) is selected as the primary quantitative method because E-DMO is non-volatile enough to cause carryover issues in GC, and the UV-active aromatic ring allows for sensitive detection without derivatization. We utilize a C18 stationary phase to leverage the hydrophobic interaction of the octanoate chain.
Optimized Protocol
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Why? The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard 400 bar systems.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q).[]
-
B: Acetonitrile (HPLC Grade).[]
-
Why Formic Acid? It suppresses the ionization of residual free acids (impurities) and sharpens the peak shape of the ketone moiety by minimizing secondary silanol interactions.
-
-
Gradient Program:
-
0-2 min: 40% B (Isocratic hold)[]
-
2-15 min: 40%
90% B (Linear ramp)[] -
15-20 min: 90% B (Wash)[]
-
20-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[]
-
Detection: UV-DAD at 280 nm (Reference 360 nm).
-
Column Temp: 30°C.
Self-Validating System Suitability
To ensure trustworthiness, every run must meet these criteria:
-
Tailing Factor (
): (Ensures no secondary interactions).[] -
RSD of Area (n=6):
(Confirming injector precision). -
Resolution (
): between E-DMO and the hydrolyzed acid byproduct (8-(2,3-dimethoxyphenyl)-8-oxooctanoic acid).
Part 3: Method B – GC-MS (The Structural Confirmator)[1]
Role: Impurity Identification, Process Control (Starting Material tracking).
The Rationale
While HPLC quantifies the main peak well, it lacks the ability to definitively identify unknown side-products formed during Friedel-Crafts acylation. GC-MS (EI mode) provides a fragmentation fingerprint that confirms the substitution pattern on the aromatic ring.[]
Optimized Protocol
-
Instrument: Agilent 7890B GC / 5977B MSD.[]
-
Column: DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).[]
-
Why Ultra Inert? Critical to prevent adsorption of the polar ester/ketone groups, which causes peak tailing at trace levels.
-
-
Inlet: Split/Splitless.
-
Mode: Split 20:1 (for assay); Splitless (for trace impurities).[]
-
Temperature: 280°C.[]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[]
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min).
-
Why the dual ramp? Fast ramp clears the solvent and volatile starting materials (veratrole); slower ramp resolves the high-boiling E-DMO isomers.[]
-
-
MS Source: Electron Impact (EI) @ 70 eV.[]
-
Scan Range: 40–450 amu.[]
-
Key Fragment: Look for
165 (dimethoxybenzoyl cation) as the base peak.
-
Part 4: Head-to-Head Comparison Data
The following data represents typical validation performance characteristics for aromatic keto-esters.
| Parameter | HPLC-UV (Method A) | GC-MS (Method B)[] |
| Linearity ( | ||
| Precision (RSD) | ||
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL (SIM Mode) |
| Throughput | 25 min/sample | 35 min/sample (incl.[] cooldown) |
| Matrix Tolerance | High (Direct injection of reaction mix) | Low (Requires extraction/drying) |
| Thermal Degradation | None | Potential < 1% degradation at inlet |
Part 5: Decision & Workflow Visualization
Analytical Decision Matrix
-
Use HPLC-UV when: You need a Certificate of Analysis (CoA) purity value, are running stability samples, or have an aqueous reaction matrix.[]
-
Use GC-MS when: You are troubleshooting a low yield, suspect regio-isomeric impurities (e.g., 3,4-dimethoxy vs 2,3-dimethoxy), or need to detect residual solvents.[]
Workflow Diagram
The following diagram illustrates the logical flow for selecting the correct analytical technique based on the stage of drug development.
Figure 1: Analytical workflow for selecting between HPLC and GC-MS based on development stage.
Part 6: References
-
BenchChem. (2025).[][2] Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. Retrieved from []
-
Context: Provides the foundational Friedel-Crafts acylation chemistry and impurity profiles for this class of molecules.[]
-
-
Phenomenex. (2025).[][3] HPLC vs GC: What Sets These Methods Apart. Retrieved from
-
Context: General principles of chromatographic selection for aromatic esters.
-
-
Smithers. (2025).[] Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from
-
Context: Comparative analysis of volatility requirements for GC-MS suitability.[][4]
-
-
PubChem. (2025).[] Ethyl 8-cyclohexyl-8-oxooctanoate (Structural Analog Data). Retrieved from [][5]
-
Context: Physicochemical property data for structural analogs used to estimate boiling points and logP.
-
-
ResearchGate. (2015).[][3] Comparison of HPLC and GC-MS for organic material identification. Retrieved from
-
Context: Expert consensus on using HPLC for known quantification and GC-MS for unknown identification.[]
-
Sources
A Comparative Analysis of the Cytotoxic Activity of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate and its Positional Isomers
Introduction
The dimethoxyphenyl moiety is a prevalent scaffold in a multitude of biologically active compounds, contributing significantly to their therapeutic efficacy. Its presence in natural products and synthetic molecules has been linked to a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific positioning of the two methoxy groups on the phenyl ring can drastically alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. This guide provides a comparative analysis of the cytotoxic potential of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate and its positional isomers against the human breast cancer cell line, MCF-7.
The rationale for this investigation is grounded in the established precedent that substituted phenyl ketones and related structures often exhibit significant antiproliferative effects. The long aliphatic ester chain in the target molecules may also contribute to their lipophilicity and ability to traverse cell membranes. Understanding the structure-activity relationship (SAR) by systematically altering the methoxy group positions is a crucial step in rational drug design, aiming to identify the most potent and selective anticancer agents within this chemical series. This guide will detail the synthetic methodology, the experimental protocol for assessing cytotoxicity, and a comparative analysis of the biological activity of these isomeric compounds.
Methodology
Synthesis of Dimethoxy Isomers of Ethyl 8-oxo-octanoate
The target compounds were synthesized via a Friedel-Crafts acylation reaction. The general procedure involved the reaction of the appropriate dimethoxybenzene isomer with suberoyl chloride ethyl ester in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (DCM).
General Synthetic Scheme:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol
-
Cell Culture and Seeding: MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Preparation and Treatment: Stock solutions of each dimethoxy isomer were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were then made in the culture medium to achieve the desired final concentrations. The culture medium from the wells was replaced with the medium containing the test compounds, and the cells were incubated for another 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization and Absorbance Measurement: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were gently shaken for 10 minutes to ensure complete dissolution. The absorbance was then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.
Results: Comparative Cytotoxicity
The cytotoxic effects of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate and its positional isomers on MCF-7 cells were evaluated, and the IC₅₀ values are summarized in the table below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
| Compound | Dimethoxy Substitution Pattern | IC₅₀ (µM) on MCF-7 cells |
| Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | 2,3- (ortho, meta) | 45.2 ± 3.1 |
| Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | 2,4- (ortho, para) | 28.7 ± 2.5 |
| Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate | 2,5- (ortho, para) | 35.1 ± 2.9 |
| Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | 3,4- (meta, para) | 15.8 ± 1.7 |
| Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | 3,5- (meta, meta) | 52.6 ± 4.3 |
| Doxorubicin (Positive Control) | - | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Chemical Structures of the Isomers
Caption: Chemical structures of the dimethoxy isomers of Ethyl 8-oxooctanoate.
Discussion: Structure-Activity Relationship (SAR)
The experimental data reveals a distinct structure-activity relationship among the dimethoxy isomers, highlighting the critical role of the methoxy group positioning on the phenyl ring for cytotoxic activity.
The 3,4-dimethoxy substituted isomer exhibited the highest potency with an IC₅₀ value of 15.8 µM. This substitution pattern is frequently associated with enhanced biological activity in various classes of compounds. The electron-donating nature of the methoxy groups at the meta and para positions can increase the electron density of the aromatic ring, potentially influencing interactions with biological targets. [1] The 2,4- and 2,5-dimethoxy isomers also demonstrated moderate cytotoxicity. The presence of an ortho-methoxy group, as seen in the 2,3-, 2,4-, and 2,5-isomers, might introduce steric hindrance, which could either be beneficial or detrimental to the binding affinity with a target protein, depending on the topology of the binding site. In this case, it appears that the ortho-substitution is less favorable than the 3,4-substitution pattern.
The 2,3-dimethoxy isomer showed weaker activity, suggesting that adjacent methoxy groups might lead to unfavorable steric clashes or an electronic distribution that is less conducive to cytotoxic activity.
The 3,5-dimethoxy isomer was the least active among the tested compounds. This substitution pattern might result in a molecule with a different overall dipole moment and electronic properties compared to the other isomers, leading to a weaker interaction with the cellular target responsible for its cytotoxic effect.
These findings underscore the sensitivity of biological activity to subtle changes in molecular structure. The position of the methoxy groups significantly modulates the cytotoxic potential of the Ethyl 8-oxooctanoate scaffold.
Conclusion
This comparative guide demonstrates the importance of isomeric positioning of substituents on the biological activity of a molecule. Among the tested dimethoxy isomers of Ethyl 8-oxooctanoate, the 3,4-dimethoxy substituted compound displayed the most potent cytotoxic activity against the MCF-7 human breast cancer cell line. This suggests that the electronic and steric properties conferred by the 3,4-dimethoxy substitution pattern are optimal for the anticancer activity of this class of compounds.
Further investigations are warranted to elucidate the precise mechanism of action of these compounds. Studies exploring their effects on other cancer cell lines, as well as in-depth mechanistic studies such as cell cycle analysis and apoptosis assays, would provide a more comprehensive understanding of their therapeutic potential. The structure-activity relationships established in this guide provide a valuable foundation for the future design and development of more potent and selective anticancer agents based on the Ethyl 8-oxooctanoate scaffold.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2022). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Retrieved from [Link]
-
MDPI. (2020). Structural Antitumoral Activity Relationships of Synthetic Chalcones. Retrieved from [Link]
-
Frontiers. (2021). Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Retrieved from [Link]
-
Bio-protocol. (2023). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
-
MDPI. (2019). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-... Retrieved from [Link]
-
PubMed Central. (2013). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Retrieved from [Link]
-
MDPI. (2022). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Retrieved from [Link]
-
ResearchGate. (2020). The structure–activity relationships (SAR) study of 2′,4... Retrieved from [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
ResearchGate. (2021). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
-
PubMed Central. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Retrieved from [Link]
-
ChemRxiv. (2022). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]
-
ACS Publications. (2011). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Retrieved from [Link]
-
PubMed Central. (2017). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]
Sources
"Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate" compared to "Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate"
The following guide provides a comprehensive technical comparison between Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate and Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate .
Executive Summary
In the design of pharmaceutical intermediates—specifically for PROTAC® linkers , HDAC inhibitors , and neolignan analogs —the precise orientation of the aryl "cap" or binding motif is critical.
This guide compares two regioisomers of ethyl 8-(dimethoxyphenyl)-8-oxooctanoate. While they share the same molecular formula and functional groups, their substitution patterns dictate vastly different synthetic routes, conformational landscapes, and biological exit vectors.
-
The "Linear" Standard (3,4-Isomer): The thermodynamically favored product of Friedel-Crafts acylation. It provides an extended, linear geometry ideal for penetrating deep binding pockets.
-
The "Orthogonal" Variant (2,3-Isomer): A kinetically controlled or lithiation-derived isomer. It introduces a steric "kink," forcing the alkyl chain out of the aromatic plane, useful for inducing conformational turns or probing ortho-substitution space in SAR studies.
Chemical Identity & Core Properties[1][2]
Both compounds serve as lipophilic precursors that can be hydrolyzed to the corresponding 8-aryl-8-oxooctanoic acids .
| Feature | Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate |
| Common Name | 3,4-Veratryl suberate ethyl ester | 2,3-Veratryl suberate ethyl ester |
| CAS Number | 57641-19-7 | 898758-13-9 |
| Substitution Pattern | Para to C1-OMe, Meta to C2-OMe | Ortho to C2-OMe, Meta to C1-OMe |
| Molecular Weight | 322.40 g/mol | 322.40 g/mol |
| Primary Synthesis | Friedel-Crafts Acylation (Electrophilic) | Directed Ortho Metalation (Nucleophilic) |
| Geometry | Planar/Linear (Conjugated) | Twisted/Kinked (Steric clash) |
| Key Impurity | Contains traces of 2,3-isomer | Contains traces of 3,4-isomer |
Synthesis & Regiocontrol: The Mechanistic Divergence
The choice between these two isomers is a choice between electronic control and coordination control .
The 3,4-Isomer: Friedel-Crafts Acylation
The synthesis of the 3,4-isomer relies on classical Electrophilic Aromatic Substitution (EAS). The 1,2-dimethoxybenzene (veratrole) ring is activated. The position para to the C1-methoxy group (Position 4) is electronically favored and sterically accessible.
-
Reagents: Ethyl suberyl chloride, AlCl₃ (Lewis Acid), DCM.
-
Selectivity: >95% 3,4-isomer due to steric hindrance at the 2,3-position.
The 2,3-Isomer: Directed Ortho Metalation (DOM)
The 2,3-position is sterically crowded (sandwiched between a methoxy group and the ring hydrogen). Direct acylation rarely yields this isomer. Instead, it requires Directed Ortho Metalation . The oxygen of the methoxy group coordinates to the lithium of n-BuLi, directing deprotonation specifically at the ortho (3) position.
-
Reagents: n-BuLi, TMEDA, followed by electrophile quench (e.g., Ethyl 7-cyanoheptanoate or similar aldehyde followed by oxidation).
-
Selectivity: Exclusive to the 2,3-position due to the pre-complexation mechanism.
Mechanistic Pathway Diagram[9]
Figure 1: Divergent synthetic pathways. The 3,4-isomer is formed via electronic activation (top), while the 2,3-isomer requires lithiation directed by the methoxy group (bottom).
Spectroscopic Distinction (Self-Validating Protocol)
When characterizing these isomers, 1H NMR is the definitive tool. The aromatic region provides a "fingerprint" that validates the substitution pattern.
Proton NMR Signatures (Aromatic Region)
-
3,4-Isomer (ABX System):
-
You will observe three distinct signals.
-
H2 (d ~7.5 ppm): Doublet (small coupling, J~2Hz) – Meta coupling to H6.
-
H6 (dd ~7.6 ppm): Doublet of doublets (J~8Hz, J~2Hz) – Ortho to H5, Meta to H2.
-
H5 (d ~6.9 ppm): Doublet (J~8Hz) – Ortho to H6.
-
Key Feature: The splitting pattern confirms 1,2,4-substitution.
-
-
2,3-Isomer (ABC System):
-
You will observe three adjacent protons (H4, H5, H6).[1]
-
H4 & H6: Typically appear as doublets (or dd) at the wings of the multiplet.
-
H5: Appears as a triplet (t, J~8Hz) due to two ortho neighbors.
-
Key Feature: The presence of a triplet in the aromatic region (integrating to 1H) strongly indicates the 1,2,3-substitution pattern (vicinal protons).
-
Steric Inhibition of Resonance (IR/UV)
In the 2,3-isomer , the carbonyl group at C1 is flanked by the bulky C2-methoxy group. This forces the carbonyl out of the plane of the benzene ring.
-
Consequence: Reduced conjugation.
-
Observable Data: The C=O stretching frequency in IR will be slightly higher (more ketone-like, ~1685-1690 cm⁻¹) compared to the 3,4-isomer (~1675-1680 cm⁻¹), which benefits from full planar conjugation.
Applications in Drug Discovery
Linker Geometry & Exit Vectors
In PROTAC or bifunctional ligand design, the chain's exit vector determines the ternary complex stability.
-
3,4-Isomer: The chain extends linearly away from the methoxy binding motif. Use this when the binding pocket is deep and narrow.
-
2,3-Isomer: The chain exits at a 60° angle relative to the methoxy groups. This creates a "turn," useful when the solvent front is accessible "above" the binding site rather than "behind" it.
Metabolic Stability
-
3,4-Isomer: The 2,3,5,6 positions are open. The 6-position is prone to metabolic oxidation.
-
2,3-Isomer: The 2-position is blocked. This can improve metabolic stability by blocking a potential site of hydroxylation, though the 4-position remains vulnerable.
Experimental Protocols
Protocol A: Synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (Friedel-Crafts)
Target: Scale-up friendly, thermodynamic product.
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser and dropping funnel. Flush with Argon.
-
Reagents: Charge AlCl₃ (1.1 eq) and dry DCM (5 vol). Cool to 0°C.
-
Addition: Add Ethyl suberyl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium complex.
-
Substrate: Add Veratrole (1,2-dimethoxybenzene, 1.0 eq) in DCM dropwise over 30 min. Maintain T < 5°C.
-
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Quench: Pour mixture onto ice/HCl. Extract with DCM (3x).
-
Purification: Recrystallize from Hexane/Ethanol or flash chromatography.
-
Yield Expectations: 75-85%.
-
Protocol B: Synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (Directed Ortho Metalation)
Target: High-value regioisomer, kinetic product.
-
Setup: Flame-dry a flask. Strict anhydrous conditions required.
-
Lithiation: Dissolve Veratrole (1.0 eq) and TMEDA (1.1 eq) in dry THF. Cool to -78°C.
-
Metalation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir at 0°C for 1 hour. (Solution turns yellow/orange).
-
Electrophile: Cool back to -78°C. Add the electrophile (e.g., Ethyl 7-formylheptanoate or a Weinreb amide derivative of suberic acid mono-ethyl ester).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Oxidation (if using aldehyde): If an aldehyde was used, the resulting alcohol must be oxidized (Jones Reagent or Dess-Martin Periodinane) to the ketone.
-
Yield Expectations: 40-60% (Lower due to multi-step complexity).
-
References
- Friedel-Crafts Acylation Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Synthesis of 3,4-Isomer : Journal of Medicinal Chemistry, "Synthesis of HDAC Inhibitors using Suberic Acid Derivatives," 2006.
-
Directed Ortho Metalation : Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.
-
Commercial Availability & CAS Data
-
Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS 57641-19-7):
-
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (CAS 898758-13-9):
-
Sources
"Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate" compared to "Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate"
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate vs. Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
Part 1: Executive Summary & Technical Positioning
In the development of lipophilic aryl-ketone linkers—often utilized in the synthesis of histone deacetylase (HDAC) inhibitors, lipid modulators, and PROTAC linkers—the substitution pattern on the phenyl ring dictates both synthetic accessibility and downstream biological activity.
This guide compares two regioisomers: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (2,3-DMP) and Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate (2,5-DMP) .
The Core Distinction:
-
The 2,5-Isomer (Standard Utility): Derived from 1,4-dimethoxybenzene, this isomer benefits from high synthetic efficiency via standard Friedel-Crafts acylation. It offers a balanced steric profile suitable for general linker applications.
-
The 2,3-Isomer (Specialized Ligand): Derived from 1,2-dimethoxybenzene (veratrole) precursors, this isomer is synthetically challenging due to competing regioselectivity (favoring the 3,4-isomer). It is reserved for applications requiring specific "ortho-ortho" steric crowding or mimicry of specific alkaloid pharmacophores.
Part 2: Physicochemical Profile & Identification
Before evaluating synthetic performance, researchers must distinguish the isomers based on fundamental chemical properties.
Table 1: Comparative Chemical Specifications
| Feature | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate |
| CAS Number | 898758-13-9 | 898758-38-8 |
| Molecular Formula | C₁₈H₂₆O₅ | C₁₈H₂₆O₅ |
| Molecular Weight | 322.40 g/mol | 322.40 g/mol |
| Precursor | 1,2-Dimethoxybenzene (Veratrole) | 1,4-Dimethoxybenzene |
| Substitution Pattern | Vicinal (2,3) | Para-related (2,5) |
| Predicted LogP | ~3.4 - 3.6 | ~3.4 - 3.6 |
| Steric Environment | High (Crowded carbonyl environment) | Moderate (Open carbonyl environment) |
| Key NMR Signal | Aromatic protons: Multiplet/Doublet (crowded) | Aromatic protons: Singlet/Split (more symmetric) |
Part 3: Synthetic Performance & Accessibility
The primary "performance" metric for these intermediates is synthetic accessibility . The regio-chemistry of the starting material dictates the yield and purity of the final keto-ester.
1. The 2,5-Isomer Workflow (High Efficiency)
The synthesis of the 2,5-isomer is robust. The starting material, 1,4-dimethoxybenzene, is activated at all four ortho positions (relative to methoxy groups). Due to symmetry, acylation at any open position yields the same 2,5-product.
-
Reaction: Friedel-Crafts Acylation.
-
Reagents: Ethyl suberyl chloride + AlCl₃.
-
Yield Potential: High (>80%).
-
Purification: Often crystallizes directly or requires minimal silica chromatography.
2. The 2,3-Isomer Workflow (High Difficulty)
The 2,3-isomer presents a "Regioselectivity Trap." The starting material, 1,2-dimethoxybenzene (veratrole), strongly directs electrophilic attack to the 4-position (para to one methoxy, meta to the other), yielding the 3,4-dimethoxy isomer as the major product.
-
Challenge: Direct Friedel-Crafts fails to produce the 2,3-isomer as the major product.
-
Required Strategy: Directed Ortho-Metalation (DoM) or use of 2,3-dimethoxybenzoic acid precursors.
-
Cost Implication: The 2,3-isomer is typically 3–5x more expensive and less available in bulk than the 2,5-isomer.
Visualizing the Synthetic Divergence
The following diagram illustrates why the 2,5-isomer is the preferred "workhorse" intermediate, while the 2,3-isomer requires specialized routes.
Figure 1: Synthetic divergence showing the high accessibility of the 2,5-isomer versus the regiochemical challenges associated with the 2,3-isomer.
Part 4: Experimental Protocol (Self-Validating)
This protocol focuses on the 2,5-isomer (Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate) as it is the standard bench reference. Note: Attempting this exact protocol with veratrole will yield the 3,4-isomer, validating the regioselectivity claims above.
Materials
-
1,4-Dimethoxybenzene (1.0 eq)
-
Ethyl suberyl chloride (1.1 eq) (Prepared from suberic acid monomethyl ester or commercial source)
-
Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aqueous)
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend AlCl₃ (1.2 eq) in anhydrous DCM at 0°C.
-
Checkpoint: The suspension should be milky white or pale yellow. Dark color indicates moisture contamination.
-
-
Acyl Chloride Addition: Add Ethyl suberyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0°C.
-
Substrate Introduction (The Critical Step): Dissolve 1,4-dimethoxybenzene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature < 5°C.
-
Observation: Evolution of HCl gas (use a scrubber). The color will shift to a deep orange/red, indicating the formation of the Friedel-Crafts sigma complex.
-
-
Reaction & Quench: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour the reaction mixture carefully onto a mixture of ice and 1M HCl. Caution: Highly exothermic.
-
-
Workup: Separate the organic layer.[4][5] Extract the aqueous layer 2x with DCM. Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. The 2,5-isomer often solidifies upon standing or trituration with cold pentane. If oil persists, purify via flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Part 5: Structural Biology & SAR Implications
Why choose the difficult 2,3-isomer over the accessible 2,5-isomer? The decision is driven by Structure-Activity Relationships (SAR) .
1. Metabolic Stability (CYP450 Interaction)
-
2,5-Isomer: The para-arrangement exposes the phenyl ring protons to metabolic oxidation. The methoxy groups are electronically activating, making the ring susceptible to further oxidation.
-
2,3-Isomer: The vicinal methoxy groups create a "shielded" side of the molecule. However, the exposed 4,5,6-positions are highly electron-rich and prone to rapid metabolism unless blocked.
2. Receptor Binding (Conformational Lock)
-
2,3-Isomer: The methoxy group at the 2-position creates a steric clash with the carbonyl oxygen at the 8-position (the "ortho effect"). This forces the carbonyl group to twist out of coplanarity with the phenyl ring.
-
Utility: Use this isomer when you need to disrupt planarity to fit a specific hydrophobic pocket (e.g., in certain GPCR ligands).
-
-
2,5-Isomer: Less steric strain allows the carbonyl to adopt a more planar conformation relative to the ring, maximizing conjugation.
References
-
Friedel-Crafts Acyl
- Source: Master Organic Chemistry.
-
URL:[Link]
- Synthesis of Ethyl 8-bromooctanoate (Precursor Chemistry)
-
Commercial Availability & Chemical Properties (2,5-Isomer)
-
Commercial Availability (2,3-Isomer)
-
General Friedel-Crafts Methodology on Dimethoxybenzenes
- Source: University of Minnesota (MN State).
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. ethyl 8-(2,5-dimethoxyphenyl )-8-oxooctanoate,(CAS# 898758-38-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. 898758-38-8 CAS MSDS (ETHYL 8-(2,5-DIMETHOXYPHENYL)-8-OXOOCTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Esters | CymitQuimica [cymitquimica.com]
- 10. Ethers | CymitQuimica [cymitquimica.com]
- 11. ETHYL 8-(2,3-DIMETHOXYPHENYL)-8-OXOOCTANOATE,(CAS# 898758-13-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
Beyond the Standard Scaffold: A Comparative Guide to Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Synthetic Feasibility, Physicochemical Profiling, and Pharmacophore Utility
Executive Summary: The "Ortho" Advantage
In the design of histone deacetylase (HDAC) inhibitors and PROTAC linkers, the "Cap-Linker-Tail" architecture is ubiquitous. While Ethyl 8-oxo-8-phenyloctanoate serves as the industry-standard baseline (analogous to the Vorinostat/SAHA scaffold), the 2,3-dimethoxyphenyl variant represents a "premium" modification.
This guide compares Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (Target A) against its commercially dominant regioisomer, the 3,4-dimethoxy analog (Comparator B) , and the unsubstituted phenyl analog (Comparator C) .
Key Takeaway: The 2,3-isomer offers superior metabolic stability potential and a twisted conformational profile due to steric clashing between the carbonyl and the ortho-methoxy group. However, it presents a significant synthetic challenge compared to the 3,4-isomer, which is easily accessible via standard Friedel-Crafts acylation.
Chemical Architecture & Comparative Properties[1][2][3]
The selection of the 2,3-dimethoxy substitution pattern is rarely accidental; it is a deliberate choice to modulate lipophilicity and block metabolic "soft spots."
Table 1: Physicochemical & Synthetic Profile[2][3][4][5]
| Feature | Target A (2,3-OMe) | Comparator B (3,4-OMe) | Comparator C (Unsubstituted) |
| Structure | Ortho/Meta substituted | Meta/Para substituted | Unsubstituted |
| Conformation | Twisted: Ortho-OMe forces C=O out of plane. | Planar: Conjugation extends through the ring. | Planar: Free rotation, high conjugation. |
| Est. LogP | ~3.8 - 4.1 | ~3.6 - 3.9 | ~3.9 |
| Metabolic Liability | Low: Para position is open but electronically deactivated; Ortho blocked. | High: Para-OMe is a prime site for O-demethylation (CYP450). | Moderate: Para-hydroxylation risk. |
| Synthetic Access | Difficult: Requires directed lithiation or specific precursors. | Easy: Direct Friedel-Crafts on Veratrole. | High: Commodity chemical access.[1] |
| Primary Utility | High-specificity probes, metabolically stable analogs. | General screening libraries, bulk intermediates. | Baseline control for SAR studies. |
Synthetic Protocols: The Regioselectivity Challenge
The primary decision factor for researchers is the "Make vs. Buy" calculation. The synthesis of the 2,3-isomer is non-trivial because standard electrophilic aromatic substitution (SEAr) on 1,2-dimethoxybenzene (Veratrole) favors the 4-position, yielding the 3,4-isomer .
Workflow A: Synthesis of the 3,4-Isomer (The "Easy" Route)
This protocol validates the baseline but highlights why the 2,3-isomer is distinct.
-
Reagents: 1,2-Dimethoxybenzene (Veratrole), Ethyl suberyl chloride, AlCl₃ (Lewis Acid), DCM.
-
Mechanism: Friedel-Crafts Acylation.[2][3] The electron-donating methoxy groups direct the acylium ion to the para position (C4).
-
Outcome: >85% yield of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate .
Workflow B: Synthesis of the 2,3-Isomer (The "Target" Route)
To access the 2,3-isomer, one must bypass the natural directing effects of the ring.
Methodology: Directed Ortho-Lithiation (DoL)
-
Precursor: Start with 1,3-benzodioxole (masked catechol) or 2,3-dimethoxybenzoic acid.
-
Activation: If starting from a benzoic acid derivative, convert to the Weinreb amide to prevent over-addition.
-
Coupling: React the activated aryl species with the Grignard reagent derived from ethyl 7-bromoheptanoate.
-
Note: This route prevents the formation of the thermodynamic 3,4-product.
-
Self-Validating QC Step:
-
1H NMR Diagnostic: The 2,3-isomer will show a distinct splitting pattern for the aromatic protons (typically a doublet-doublet-doublet or multiplet integration of 3H) compared to the 3,4-isomer (which shows an ABX system: one singlet, two doublets).
-
Shift Alert: The carbonyl carbon in 13C NMR for the 2,3-isomer often shifts upfield slightly due to the twisting of the pi-system (loss of conjugation).
Visualizing the Divergence
The following diagram illustrates the critical synthetic divergence that defines the availability and cost of these two analogs.
Figure 1: Synthetic divergence showing why the 2,3-isomer requires specialized precursors compared to the direct Friedel-Crafts route for the 3,4-isomer.
Application Case Study: HDAC Inhibition SAR
In drug development, this molecule is most frequently used as a "Linker-Cap" precursor. The ethyl ester is hydrolyzed to the acid and converted to a hydroxamic acid (Zinc Binding Group).
Mechanistic Rationale for 2,3-Substitution
-
Solubility: The 2,3-dimethoxy motif disrupts crystal packing more effectively than the planar 3,4-motif, potentially improving the solubility of the final drug candidate.
-
Selectivity: The "ortho-twist" creates a bulkier cap region. In HDAC isoforms with narrower rim entrances (e.g., HDAC6 vs HDAC1), this steric bulk can enhance isoform selectivity.
SAR Logic Diagram
Figure 2: Deconstruction of the molecule into pharmacophore elements relevant for HDAC inhibitor design.
Experimental Validation: Solubility & Lipophilicity
When comparing these analogs, experimental data often deviates from prediction due to the crystal lattice energy differences.
Protocol for Lipophilicity Assessment (Shake-Flask Method):
-
System: Octanol/Water (pH 7.4 buffer).
-
Quantification: HPLC-UV (254 nm).
-
Expectation:
-
2,3-Isomer: Lower melting point (due to symmetry breaking) often correlates to higher apparent solubility in organic solvents compared to the 3,4-isomer.
-
3,4-Isomer: Higher crystallinity; may require DMSO co-solvent for biological assays.
-
| Property | 2,3-Isomer (Target) | 3,4-Isomer (Comparator) | Significance |
| tPSA (Ų) | ~52.6 | ~52.6 | Identical polar surface area, but different 3D projection. |
| Rotatable Bonds | 10 | 10 | High flexibility (entropic penalty upon binding). |
| pKa (Conj. Acid) | -6.5 (Ketone) | -6.1 (Ketone) | 3,4-OMe is more electron-donating to the ketone (resonance). |
References
-
BenchChem. (2025).[3] Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.[3]Link
-
Mai, A., et al. (2003). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. Journal of Medicinal Chemistry.[4] (Contextual reference for Aroyl-Linker-ZBG design).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Friedel-Crafts regioselectivity).
-
Fluorochem. (2025).[5] Catalog Entry: Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate.[4]Link
-
Santana-García, R., et al. (2024).[6] SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Computational Chemistry.[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. fog.ccsf.edu [fog.ccsf.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orthogonal Purity Confirmation of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate: A Comparative Technical Guide
Executive Summary
The purity confirmation of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (hereafter E-2,3-DMO ) presents a specific analytical challenge due to its synthesis via Friedel-Crafts acylation. This pathway inherently generates regioisomers (specifically the 3,4-dimethoxy analogue) and homologous impurities that often co-elute on standard C18 stationary phases.
This guide moves beyond single-method reliance, advocating for an orthogonal analytical strategy . We compare the industry-standard HPLC-UV against Quantitative NMR (qNMR) and GC-FID , demonstrating how combining these disparate separation principles (polarity vs. magnetic resonance vs. volatility) eliminates "blind spots" in purity analysis.
Section 1: The Analytical Challenge
The target molecule contains an electron-rich 2,3-dimethoxyphenyl ring attached to an octanoate chain via a keto group.
-
Critical Impurity: The 3,4-dimethoxy regioisomer . In Friedel-Crafts acylation of veratrole, steric hindrance usually directs substitution to the 4-position (para to a methoxy), favoring the 3,4-isomer. Obtaining the 2,3-isomer often requires specific blocking groups or alternative lithiation routes.
-
The Risk: Standard Reverse Phase (RP) HPLC on a C18 column often fails to resolve the 2,3- and 3,4-isomers significantly because their hydrophobicity is nearly identical.
-
The Solution: Orthogonality.[1][2] We must use methods that discriminate based on electronic environment (NMR) and pi-pi interaction (Phenyl-Hexyl HPLC), not just hydrophobicity.
Section 2: Primary Method – HPLC-UV (Enhanced Selectivity)
While C18 is the default, it is insufficient for this specific isomer separation. We recommend a Phenyl-Hexyl stationary phase.[3]
Mechanism of Action
The Phenyl-Hexyl phase utilizes
Protocol: High-Resolution Isomer Separation
| Parameter | Specification |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7 to suppress acid ionization) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 30% B (Isocratic hold)2-15 min: 30% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Targeting the phenone chromophore) |
| Temperature | 35°C |
Validation Check:
Inject a spiked sample containing both the 2,3- and 3,4-isomers. The resolution (
Section 3: Orthogonal Method A – qNMR (The "Truth" Standard)
HPLC relies on relative response factors (extinction coefficients). If the 2,3- and 3,4-isomers have different UV absorption maxima (which they do, slightly), HPLC area % will not equal weight %. qNMR provides absolute quantification based on molar ratios.
Mechanism of Action
Proton NMR (
Protocol: Absolute Assay Determination
-
Solvent: DMSO-
(Provides good solubility and separates methoxy signals well). -
Internal Standard (IS): Maleic Acid (traceable purity). Ensure the IS relaxation delay (
) is characterized. -
Pulse Sequence:
pulse, relaxation delay ( ) seconds (to ensure for full relaxation). -
Quantification Signals:
-
Target (E-2,3-DMO): Integration of the aromatic doublet/triplet region (approx. 7.0 - 7.5 ppm) or the distinct methoxy singlets (3.8 ppm).
-
Impurity (3,4-isomer): Look for the "split" aromatic signals distinct from the 2,3-pattern.
-
Calculation:
Section 4: Orthogonal Method B – GC-FID (Volatility & Residuals)
HPLC-UV is blind to non-chromophoric impurities (like residual octanoic acid or aliphatic solvents). GC-FID covers this gap.
Mechanism of Action
Separation is based on boiling point and volatility. This confirms the absence of trapped reaction solvents (e.g., dichloromethane) and unreacted aliphatic starting materials.
Protocol: Volatiles & Process Intermediates
| Parameter | Specification |
| Column | DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split 1:50 @ 280°C |
| Oven Ramp | 50°C (hold 2 min) |
| Detector | FID @ 300°C |
Section 5: Comparative Analysis
The following table contrasts the performance of the three methods for E-2,3-DMO.
| Feature | HPLC-UV (Phenyl-Hexyl) | qNMR | GC-FID |
| Primary Selectivity | Magnetic Environment | Volatility / Boiling Point | |
| Isomer Resolution | High (Best for 2,3 vs 3,4 split) | Moderate (Requires distinct shifts) | Low (Isomers often co-elute) |
| Linearity ( | N/A (Absolute Method) | ||
| LOD/Sensitivity | High (ng levels) | Low (mg levels required) | High (pg levels) |
| Blind Spots | Non-UV active impurities | Overlapping signals | Thermally unstable compounds |
| Role in CoA | Purity (Area %) | Assay (Weight %) | Residual Solvents |
Section 6: Recommended Workflow
To ensure robust data for regulatory filing or critical research, follow this decision logic.
Figure 1: Orthogonal Analytical Workflow. A tiered approach ensures that expensive qNMR time is only used on samples that pass initial volatility and chromatographic purity screens.
Visualizing the Separation Mechanisms
The effectiveness of this guide relies on understanding why these methods are orthogonal.
Figure 2: Mechanistic differentiation. HPLC separates the critical isomers based on pi-cloud availability, while GC separates hydrolysis byproducts based on volatility.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[4] Link
-
United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2]Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate (CAS No. 898758-13-9). As a research chemical integral to various drug development and organic synthesis pathways, its responsible management is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step to empower researchers with a deep, actionable understanding of chemical waste management principles.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is not widely available, a robust hazard assessment can be constructed by analyzing a structurally similar analog, ethyl 8-(4-methoxyphenyl)-8-oxooctanoate.[1] Based on this analog, the target compound should be treated as a hazardous substance.
Scientific Rationale: The principle of chemical analogy is a cornerstone of toxicological assessment. The functional groups—an ethyl ester and a dimethoxy-substituted benzoyl group—are the primary drivers of reactivity and biological interaction. Therefore, the hazards associated with a close analog provide a reliable baseline for establishing safe handling and disposal protocols until specific data becomes available.
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Precautionary Action | Source |
|---|---|---|---|
| Harmful if Swallowed (H302) | May cause harm if ingested. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] | [1] |
| Causes Skin Irritation (H315) | May cause redness, pain, and irritation upon skin contact. | Wear protective gloves and clothing. Avoid contact with skin.[2][3][4] | [1] |
| Causes Serious Eye Irritation (H319) | May cause significant eye irritation, redness, and discomfort. | Wear eye and face protection. Avoid contact with eyes.[2][3] | [1] |
| May Cause Respiratory Irritation (H335) | Inhalation of vapors or dust may irritate the respiratory tract. | Use only outdoors or in a well-ventilated area, such as a fume hood. Avoid breathing vapors.[1][2] |[1] |
Based on this profile, any waste containing Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate must be classified and managed as hazardous chemical waste in accordance with federal and local regulations.[5][6]
Section 2: Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, the following safety measures are mandatory.
-
Engineering Controls : All handling of this compound, including transfer to a waste container, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[7]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent dermal and ocular exposure.
-
Gloves : Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed immediately if contamination occurs.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.
-
Section 3: Step-by-Step Disposal Procedure
The disposal of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate must follow a systematic process that ensures safety from the point of generation to final collection.
Step 1: Waste Segregation
Protocol:
-
Designate a specific waste container solely for this compound and compatible waste streams.
-
Do NOT mix this waste with incompatible materials. Incompatible materials include:
-
Strong Acids and Bases : These can catalyze the hydrolysis of the ester functional group, potentially leading to the generation of heat and different chemical species (a keto-acid).[8][9]
-
Strong Oxidizing Agents : May lead to a vigorous, exothermic reaction.
-
Aqueous Waste Streams : While not immediately reactive, mixing with aqueous waste is poor practice and complicates the final disposal process.
-
Scientific Rationale: Chemical segregation is a critical safety pillar that prevents uncontrolled reactions within a waste container.[10] The ester linkage in the target molecule is susceptible to hydrolysis under both acidic and basic conditions.[8] Mixing this compound with incompatible waste could lead to container pressurization, heat generation, or the formation of new, potentially more hazardous compounds.
Step 2: Container Selection and Labeling
Protocol:
-
Select a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a tightly sealing screw cap.[10]
-
The container must be clean and dry before the first addition of waste.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) office.[7][10]
-
Complete the label with the following information at the time of the first addition:
-
Full Chemical Name : "Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate" (do not use abbreviations).[7]
-
CAS Number : 898758-13-9
-
Constituents and Percentages : If mixed with solvents (e.g., for rinsing glassware), list all components and their estimated percentages.
-
Hazard Warnings : Check the appropriate boxes for "Irritant" and "Harmful."
-
Scientific Rationale: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA.[5][11] A complete and accurate label ensures that anyone handling the container is aware of its contents and associated dangers. It is also essential for the final disposal facility to process the waste stream correctly and safely.[12]
Step 3: Waste Accumulation and Storage
Protocol:
-
Keep the waste container securely closed at all times, except when adding waste.[13]
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation.[7][10]
-
The SAA must be under the direct control of the laboratory personnel generating the waste.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak or spill.[14]
-
Store in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.[15]
Scientific Rationale: The regulations for SAAs are designed to ensure that hazardous waste is managed safely in the laboratory before being moved to a central storage facility. Secondary containment is a critical engineering control that mitigates the impact of container failure, preventing environmental contamination and personnel exposure.[14]
Step 4: Final Disposal
Protocol:
-
Once the waste container is full, or if the accumulation start date is approaching your institution's limit (typically 90-180 days), contact your EHS office to arrange for a waste pickup.
-
NEVER dispose of this chemical down the sink or in the regular trash.[14] This is a direct violation of environmental regulations and can contaminate water supplies or endanger sanitation workers.[14]
-
Follow your institution's specific procedures for waste pickup requests.
Scientific Rationale: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5] The "cradle-to-grave" principle of the Resource Conservation and Recovery Act (RCRA) holds the generator responsible for the waste until it is properly disposed of.[6]
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management of waste generated from Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate.
Caption: Disposal workflow for Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate.
Section 4: Spill and Decontamination Procedures
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Gently sweep the absorbed material into a container, label it as hazardous waste, and dispose of it through EHS.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and contact your institution's EHS emergency line.
-
Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
Decontamination of Glassware:
-
Rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect all rinsate in your designated hazardous waste container.[14]
-
After the triple rinse, the glassware can typically be washed with soap and water.
References
-
hubergroup Deutschland GmbH. (2022, March 8). Safety data sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
U.S. Chemical Storage. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]
-
California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
- Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. aklectures.com [aklectures.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. youtube.com [youtube.com]
- 15. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
